BPBA
Beschreibung
Eigenschaften
IUPAC Name |
(6-bromopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYWDUVHAPHGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376380 | |
| Record name | 2-Bromopyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223463-14-7 | |
| Record name | 2-Bromopyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Prospective Technical Guide to 4,4'-(Biphenyl-4,4'-diyl)bis(2-aminobenzoic acid) [BPBA]: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a prospective overview of 4,4'-(biphenyl-4,4'-diyl)bis(2-aminobenzoic acid) [BPBA], a novel compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of public-domain data on this compound, this document outlines a proposed synthetic route, predicts its characterization data, and hypothesizes its potential biological activities and applications in drug development based on the known properties of its constituent chemical moieties. This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising molecule.
Introduction
Biphenyl derivatives are a cornerstone in pharmaceutical development, with many exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural rigidity and synthetic versatility of the biphenyl scaffold make it an attractive core for the design of novel therapeutic agents.[1] Similarly, aminobenzoic acid derivatives are crucial pharmacophores found in numerous drugs. This compound combines these two key structural motifs, suggesting a high potential for diverse pharmacological effects. This guide will explore the prospective synthesis, characterization, and therapeutic applications of this compound.
Proposed Synthesis of this compound
A plausible and efficient synthetic route for this compound is a twofold Suzuki-Miyaura cross-coupling reaction. This well-established palladium-catalyzed reaction is ideal for the formation of carbon-carbon bonds between aryl halides and arylboronic acids and is known to be tolerant of a wide range of functional groups.[3][4]
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of two equivalents of a protected 2-amino-4-halobenzoic acid with one equivalent of biphenyl-4,4'-diboronic acid. This would be followed by a deprotection step to yield the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Protection of 2-Amino-4-bromobenzoic acid
-
Dissolve 2-amino-4-bromobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (2.5 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected starting material.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of the protected 2-amino-4-bromobenzoic acid (2.2 eq), biphenyl-4,4'-diboronic acid (1.0 eq), and a base such as potassium carbonate (4.0 eq) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[5]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the protected this compound.
Step 3: Deprotection
-
Dissolve the protected this compound in a suitable solvent like dichloromethane (DCM).
-
Add an acid such as trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter and dry the solid to obtain the final product, this compound.
Predicted Characterization Data
The following tables summarize the predicted analytical data for this compound based on the characterization of structurally similar compounds.[5][7]
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.8-8.0 | d | ~8.0 | Protons ortho to the carboxylic acid |
| ~7.5-7.7 | m | - | Biphenyl protons | |
| ~6.8-7.0 | dd | ~8.0, ~2.0 | Proton ortho to the amino group | |
| ~6.6-6.8 | d | ~2.0 | Proton meta to the carboxylic acid | |
| ~4.5-5.5 | br s | - | Amino protons | |
| ¹³C | ~170 | s | - | Carboxylic acid carbon |
| ~150 | s | - | Carbon bearing the amino group | |
| ~140 | s | - | Quaternary biphenyl carbons | |
| ~135 | s | - | Carbon bearing the carboxylic acid | |
| ~130 | d | - | Biphenyl CH | |
| ~128 | d | - | Aromatic CH | |
| ~118 | d | - | Aromatic CH | |
| ~115 | s | - | Quaternary aromatic carbon |
Table 2: Predicted Mass Spectrometry and Physical Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₂₆H₂₀N₂O₄ |
| Molecular Weight | 424.45 g/mol |
| ESI-MS [M+H]⁺ | 425.15 |
| ESI-MS [M-H]⁻ | 423.13 |
| Melting Point | >300 °C (decomposes) |
| Appearance | Off-white to pale yellow solid |
Hypothesized Biological Activity and Therapeutic Potential
The unique structure of this compound, featuring two aminobenzoic acid moieties on a rigid biphenyl core, suggests several potential areas of biological activity.
Potential Therapeutic Areas
-
Anti-inflammatory: Many biphenyl carboxylic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs).[7] this compound could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
-
Anticancer: The biphenyl scaffold is present in numerous compounds with antiproliferative activity.[5] this compound could be investigated for its cytotoxic effects against various cancer cell lines.
-
Antimicrobial: Aminobenzoic acid derivatives are known for their antimicrobial properties. This compound could potentially interfere with metabolic pathways in bacteria or fungi.[1]
Proposed Signaling Pathway Modulation
Given its structural similarity to known kinase inhibitors and other signaling modulators, this compound could potentially interact with various intracellular signaling pathways. For example, it might modulate pathways involved in cell proliferation and inflammation, such as the NF-κB or MAPK signaling cascades.
Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.
Applications in Drug Development
Should this compound demonstrate promising biological activity, its development as a therapeutic agent would follow a standard preclinical pipeline.
Preclinical Development Workflow
Caption: A typical preclinical drug development workflow.
Conclusion
While 4,4'-(biphenyl-4,4'-diyl)bis(2-aminobenzoic acid) remains a largely unexplored molecule, this prospective guide highlights its significant potential. The proposed synthesis via a Suzuki-Miyaura coupling is robust and feasible. The predicted characterization data provides a benchmark for future experimental work. Furthermore, the hypothesized biological activities, based on the well-documented pharmacology of its constituent parts, present exciting avenues for therapeutic research. This document serves as a call to action for the scientific community to synthesize, characterize, and evaluate this compound, a compound that holds promise in both medicinal chemistry and materials science.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijsdr.org [ijsdr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
discovery of branched peptide boronic acids
An In-depth Technical Guide to the Discovery of Branched Peptide Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched peptide boronic acids (BPBAs) represent an innovative class of molecules that have demonstrated significant potential in targeting complex biological structures, particularly RNA. This technical guide delves into the discovery, synthesis, and mechanism of action of BPBAs, with a primary focus on their development as ligands for the human immunodeficiency virus type 1 (HIV-1) Rev response element (RRE) RNA. We provide a comprehensive overview of the combinatorial chemistry approach used for their discovery, detailed experimental protocols, and a summary of their binding affinities. This document serves as a resource for researchers interested in the application of peptide-based boronic acids in drug discovery and chemical biology.
Introduction
Boronic acids have emerged as a versatile functional group in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols, such as those found in sugars and the ribose backbone of RNA.[1][2][3] The incorporation of boronic acid into peptides has led to the development of potent enzyme inhibitors, including the FDA-approved proteasome inhibitor Bortezomib (Velcade®), which is used in the treatment of multiple myeloma.[1][2][4][5]
While linear peptide boronic acids have been extensively studied as protease inhibitors[2][3][5], the exploration of branched peptide architectures incorporating boronic acid moieties is a more recent development. This branched topology can provide multivalent interactions, enhancing binding affinity and specificity for biological targets.[1][6] A seminal discovery in this area was the identification of BPBAs that bind with micromolar affinity to a highly structured and conserved region of the HIV-1 RRE RNA, opening a new avenue for antiviral drug development.[1][6][7]
Discovery of RNA-Binding BPBAs
The discovery of BPBAs as RNA ligands was achieved through a high-throughput screening of a large combinatorial library.[1][7] This approach was designed to identify novel molecular scaffolds capable of recognizing the complex tertiary structure of RNA, a notoriously difficult class of drug targets.
Combinatorial Library Design and Synthesis
A 46,656-member branched peptide library was synthesized to explore a wide chemical space.[1][7] The library was constructed on TentaGel beads using a split-and-pool synthesis strategy. This method allows for the creation of a vast number of unique compounds, with each bead holding a distinct peptide sequence.
The general structure was based on a lysine branching unit, with three variable amino acid positions on both the N- and C-termini.[1] Crucially, the pool of amino acids used for the synthesis included unnatural amino acids containing the boronic acid functional group, specifically 4-borono-L-phenylalanine.[1][8]
High-Throughput Screening
The one-bead-one-compound library was screened against fluorescein-labeled HIV-1 RRE IIB RNA. Beads that exhibited high fluorescence intensity after incubation and washing were identified as "hits," indicating a binding interaction between the peptide on the bead and the RNA target. These hit beads were physically isolated for subsequent structure determination.
Mechanism of Action
The key to the interaction between BPBAs and RNA is the boronic acid moiety. It is hypothesized that the empty p-orbital of the boron atom acts as a Lewis acid, accepting electrons from a Lewis base in the RNA. The 2'-hydroxyl group of the ribose sugar is an ideal electron donor, allowing for the formation of a reversible covalent boronate ester bond.[1] This interaction provides a unique binding mode that is distinct from non-covalent interactions like electrostatics or hydrogen bonding, potentially increasing both affinity and selectivity for RNA over DNA (which lacks the 2'-hydroxyl).[1]
References
- 1. Branched Peptide Boronic Acids (BPBAs): A Novel Mode of Binding Towards RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched peptide boronic acids (BPBAs): a novel mode of binding towards RNA - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC00243H [pubs.rsc.org]
- 7. Branched Peptide Boronic Acids (BPBAs): A Novel Mode of Binding Towards RNA [vtechworks.lib.vt.edu]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemistry and Applications of 4-Biphenylboronic Acid (BPBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Biphenylboronic acid (4-BPBA), a member of the versatile class of organoboron compounds, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique chemical reactivity, particularly as a key participant in palladium-catalyzed cross-coupling reactions, has established it as an indispensable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core chemistry of 4-BPBA, its synthesis, and its applications in drug discovery and development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological processes. Boronic acids, including 4-BPBA, are generally stable, non-toxic, and their synthesis is well-established, making them attractive for various applications in medicinal chemistry.[1][2]
Core Chemical and Physical Properties of 4-Biphenylboronic Acid
4-BPBA is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 5122-94-1 | [3] |
| Molecular Formula | C₁₂H₁₁BO₂ | [4] |
| Molecular Weight | 198.03 g/mol | [4] |
| Melting Point | 232-245 °C | [3] |
| Solubility | Soluble in acetone and methanol; Insoluble in water. | [3] |
| pKa | 8.61 ± 0.10 (Predicted) | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
Table 1: Physicochemical Properties of 4-Biphenylboronic Acid. This table summarizes the key physical and chemical properties of 4-BPBA.
Spectroscopic Data
The structural integrity of 4-BPBA can be confirmed through various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.08 (br, 2H), 7.87-7.89 (d, 2H), 7.68-7.70 (d, 2H), 7.62-7.65 (d, 2H), 7.45-7.50 (t, 2H), 7.35-7.39 (t, 1H) | [5] |
| ¹³C NMR | Spectral data available in public databases. | [4] |
| FT-IR (ATR) | Characteristic peaks for B-O and C-B stretching, and aromatic C-H bending. | [4] |
| Mass Spectrometry | Consistent with the molecular weight of 198.03 g/mol . | [6] |
Table 2: Spectroscopic Data for 4-Biphenylboronic Acid. This table provides a summary of the key spectroscopic data for the structural elucidation of 4-BPBA.
Synthesis of 4-Biphenylboronic Acid
4-BPBA is commonly synthesized from 4-bromobiphenyl via a Grignard or organolithium intermediate, followed by reaction with a borate ester and subsequent hydrolysis.
Experimental Protocol: Synthesis of 4-Biphenylboronic Acid from 4-Bromobiphenyl
This protocol describes the synthesis of 4-BPBA from 4-bromobiphenyl using n-butyllithium.[3]
Materials:
-
4-Bromobiphenyl
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexane)
-
Trimethyl borate
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Hexane
-
Argon or Nitrogen gas
-
Single-neck flask and standard glassware for air-sensitive reactions
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a single-neck flask under an inert atmosphere (argon), add 4-bromobiphenyl (30 g, 0.12 mol).
-
Add anhydrous THF (500 mL) and stir the solution at -78 °C for 10 minutes.
-
Slowly add n-butyllithium (77 mL, 0.19 mol, 2.5 M in hexane) to the reaction mixture at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethyl borate (21.9 mL, 0.19 mol) at -78 °C and continue stirring for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
After the reaction is complete, perform an extraction with distilled water and ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-biphenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
A cornerstone of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds between an organoboron compound (like 4-BPBA) and an organohalide in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted in the following diagram.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-BPBA with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-BPBA with a generic aryl bromide.
Materials:
-
4-Biphenylboronic acid (4-BPBA)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Standard workup and purification supplies (e.g., organic solvents, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 eq), 4-BPBA (1.2-1.5 eq), palladium catalyst (e.g., 1-5 mol%), and base (2.0-3.0 eq).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
4-BPBA in Drug Discovery and Development
The biphenyl moiety is a privileged scaffold in medicinal chemistry, and the facility with which it can be synthesized using 4-BPBA in Suzuki-Miyaura coupling has made this reagent a valuable tool in drug discovery. Furthermore, the boronic acid functional group itself can impart unique biological activities.
Boronic Acids as Enzyme Inhibitors
Boronic acids are known to be potent inhibitors of serine proteases. The boron atom acts as a Lewis acid and can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[7]
Figure 2: Mechanism of Serine Protease Inhibition by a Boronic Acid.
Bioactivity of 4-BPBA Derivatives
While 4-BPBA itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. For instance, derivatives of phenylboronic acid have been shown to inhibit cancer cell migration.[1][2] A quantitative structure-activity relationship (QSAR) study on a series of phenylboronic acid derivatives as AmpC β-lactamase inhibitors demonstrated that the introduction of a para-carboxylic group can improve affinity.[7]
| Compound | Target | Activity (IC₅₀/Kᵢ) | Reference |
| Phenylboronic acid with para-nonyl substituent | Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ = 0.0091 µM | [8] |
| Phenylboronic acid derivative 1 | AmpC β-lactamase | Kᵢ = 83 nM | [7] |
| 4-Carboxy derivative of 1 | AmpC β-lactamase | Kᵢ = 18 nM | [7] |
Table 3: Bioactivity of Selected Boronic Acid Derivatives. This table presents examples of the inhibitory activity of phenylboronic acid derivatives against different enzyme targets.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a 4-BPBA derivative against a target enzyme, such as a serine protease.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
4-BPBA derivative (inhibitor)
-
Assay buffer (optimized for enzyme activity)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the 4-BPBA derivative in DMSO.
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate.
-
Prepare a solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of each inhibitor dilution to triplicate wells. Include wells with buffer and DMSO as a negative control.
-
Add the enzyme solution to all wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Cellular Signaling Pathways
While direct studies on the effect of 4-BPBA on specific signaling pathways are limited, research on the related compound, phenylboronic acid (PBA), provides insights into potential mechanisms of action. PBA has been shown to inhibit the migration of prostate cancer cells by decreasing the activity of Rho family GTPases (RhoA, Rac1, and Cdc42) and their downstream targets like ROCKII.[1] This suggests that 4-BPBA and its derivatives could potentially modulate cellular signaling pathways involved in cell migration and proliferation, making them interesting candidates for cancer research.
Figure 3: Potential Impact of this compound Derivatives on Cell Migration Signaling.
Conclusion
4-Biphenylboronic acid is a fundamentally important reagent in contemporary organic and medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a vast array of complex molecules, particularly the privileged biaryl scaffold found in numerous pharmaceuticals. Beyond its role as a synthetic building block, the inherent reactivity of the boronic acid moiety offers opportunities for the design of targeted enzyme inhibitors. This guide has provided a detailed overview of the core chemical principles, practical synthetic and analytical protocols, and the biological relevance of 4-BPBA and its derivatives. For researchers and professionals in drug development, a thorough understanding of the chemistry and applications of 4-BPBA is essential for the continued advancement of novel therapeutics and functional materials. Further exploration into the specific biological targets and signaling pathways modulated by 4-BPBA derivatives will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Biphenylboronic acid | 5122-94-1 [chemicalbook.com]
- 4. 1,1'-Biphenyl-4-yl-boronic acid | C12H11BO2 | CID 151253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Biphenylboronic acid, CAS No. 5122-94-1 - iChemical [ichemical.com]
- 6. 4-Biphenylboronic acid(5122-94-1) 1H NMR [m.chemicalbook.com]
- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Profile of Branched Peptide Boronic Acids: A Technical Guide to Their Biological Activity
For Immediate Release
This technical guide provides an in-depth exploration of the burgeoning field of branched peptide boronic acids (BPBAs), offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and therapeutic potential. BPBAs are a novel class of molecules that combine the specificity of peptides with the unique chemical properties of boronic acid, leading to potent and selective biological effects. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows.
Core Biological Activities and Quantitative Data
Branched peptide boronic acids have demonstrated significant potential across several therapeutic areas, primarily as antimicrobial agents, enzyme inhibitors, and binders of nucleic acids. The branched structure can enhance proteolytic resistance and improve efficacy.
Antimicrobial Activity
BPBAs have shown potent activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes.
Table 1: Minimum Inhibitory Concentrations (MICs) of Antimicrobial Branched Peptide Boronic Acids [1][2][3]
| Compound/Peptide | Target Organism | MIC (µg/mL) | Reference |
| Acridine/Boronic Acid BP | Staphylococcus aureus | 1 | [1][2][3] |
| Acridine/Boronic Acid BP | Candida albicans | 1 | [1][2][3] |
| Acridine/Boronic Acid BP | Escherichia coli | 1-2 | [1] |
| BAMP2 | E. coli | 0.7-6 µM | [4] |
| BAMP39 | E. coli | 3-6 µM | [4] |
| BAMP35 | E. coli | 3-6 µM | [4] |
| BAMP37 | P. aeruginosa | 3-6 µM | [4] |
| BAMP45 | P. aeruginosa | 3-6 µM | [4] |
| BAMP49 | S. aureus | >12 µM | [4] |
Enzyme Inhibition
A major area of investigation for BPBAs is their role as potent and selective enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic residues of target enzymes, such as serine proteases.
Peptide boronic acids are effective transition-state analogue inhibitors of serine proteases.[5]
Table 2: Inhibition of Serine Proteases by Peptide Boronic Acids [6][7]
| Inhibitor | Target Enzyme | IC50/Ki | Reference |
| WLS6a | hClpXP | IC50 = 29 µM | [6][7] |
| MG262 | hClpXP | IC50 ≈ 40 µM | [6][7] |
| Val-boroPro (Talabostat) | DPP4 | IC50 < 4 nM | [6][7] |
| Val-boroPro (Talabostat) | FAP | IC50 = 560 nM | [6][7] |
| Ac-Gly-prolineboronic acid | FAP | Ki = 23 ± 3 nM | [8][9] |
Dipeptidyl boronic acids are potent inhibitors of the proteasome, a key target in cancer therapy.[10]
Table 3: Proteasome and Histone Deacetylase (HDAC) Inhibition by Peptide Boronates [11]
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| ZY-2 | Proteasome | 6.66 | RPMI-8226 | [11] |
| ZY-2 | Proteasome | 4.31 | U266 | [11] |
| ZY-2 | Proteasome | 10.1 | KM3 | [11] |
| ZY-2 | Proteasome | 8.98 | KM3/BTZ (Bortezomib-resistant) | [11] |
| Bortezomib | Proteasome | 226 | KM3/BTZ (Bortezomib-resistant) | [11] |
RNA Binding
BPBAs have been shown to bind to structured RNA molecules, such as the HIV-1 Rev Response Element (RRE), suggesting their potential as antiviral agents. The boronic acid moiety is thought to play a key role in enhancing binding affinity.[12]
Table 4: Binding Affinities of Branched Peptide Boronic Acids to HIV-1 RRE IIB RNA [12][13][14]
| Peptide | Number of Boronic Acids | Dissociation Constant (Kd) | Reference |
| BPBA1 | 1 | 1.4 µM | [12] |
| BPBA2 | Multiple | 3.3 µM | [12] |
| BPBA3 | Multiple | 8.7 µM | [12][13] |
| Peptide A4 (with acridine) | 1 | 20 nM | [14] |
| Rev17 | 0 | 100 nM | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the literature.
Solid-Phase Synthesis of Branched Peptide Boronic Acids
This protocol outlines a general procedure for the synthesis of BPBAs using a solid-phase approach, which allows for the efficient construction of peptide chains.[15]
Workflow for Solid-Phase Synthesis of BPBAs
References
- 1. Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Anti-Inflammatory Activity of Branched Peptides Derived from Natural Host Defense Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Branched Peptide Boronic Acids (BPBAs): A Novel Mode of Binding Towards RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and in vitro activity of a branched peptide boronic acid that interacts with HIV-1 RRE RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of intercalator and Lewis acid–base branched peptide complex formation: boosting affinity towards HIV-1 RRE RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Branched Peptide Boronic Acids: Synthesis, Applications, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched peptide boronic acids (BPBAs) have emerged as a promising class of molecules in medicinal chemistry and drug development. Their unique structural features, combining the specificity of peptides with the versatile reactivity of the boronic acid moiety, have led to the exploration of their potential in a wide range of therapeutic areas. The branched architecture allows for multivalent interactions, enhancing binding affinity and specificity to biological targets. The boronic acid functional group can form reversible covalent bonds with active site serine or threonine residues in enzymes, making them potent inhibitors. This technical guide provides an in-depth review of the current research on branched peptide boronic acids, covering their synthesis, biological activities, and mechanisms of action.
Synthesis of Branched Peptide Boronic Acids
The synthesis of BPBAs typically involves a combination of solid-phase peptide synthesis (SPPS) and the introduction of a boronic acid-containing amino acid analog. A common and efficient method for generating diverse libraries of BPBAs is the "split-and-pool" synthesis strategy.
Experimental Protocol: Split-and-Pool Synthesis of a Branched Peptide Boronic Acid Library
This protocol outlines a general procedure for the synthesis of a combinatorial library of branched peptides containing boronic acid functionalities on a solid support, such as TentaGel resin.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected boronic acid amino acid analog (e.g., Fmoc-L-boroPhe-pinanediol)
-
Solid-phase synthesis resin (e.g., TentaGel NH2 macrobeads)
-
Coupling reagents (e.g., HBTU, HATU)
-
Bases (e.g., DIPEA, NMM)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solutions: DMF, DCM, MeOH
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Reaction vessels (e.g., fritted syringes or automated synthesizer vessels)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Divide the resin into separate reaction vessels for each of the first set of amino acids.
-
Deprotect the Fmoc group using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent and base.
-
Confirm complete coupling using a ninhydrin test.
-
-
Pooling and Splitting:
-
Combine all the resin portions into a single vessel and wash thoroughly with DMF.
-
Mix the resin to ensure homogeneity.
-
Divide the pooled resin equally into the number of reaction vessels corresponding to the next set of amino acids to be added.
-
-
Subsequent Amino Acid and Boronic Acid Analog Coupling:
-
Repeat the deprotection and coupling steps for the subsequent amino acids and the Fmoc-protected boronic acid amino acid analog at the desired positions in the peptide sequence.
-
-
Library Completion: Continue the split-and-pool cycles until the desired peptide length and diversity are achieved.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptides from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptides in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the individual peptides from the library using reverse-phase HPLC.
-
Characterize the purified peptides by mass spectrometry (e.g., MALDI-TOF MS) to confirm their identity and purity.[1]
-
Biological Activities and Quantitative Data
Branched peptide boronic acids have demonstrated significant potential in several therapeutic areas, most notably as proteasome inhibitors for cancer therapy, antimicrobial agents, and inhibitors of RNA-protein interactions for antiviral applications.
Proteasome Inhibition
BPBAs are potent inhibitors of the proteasome, a key cellular machinery for protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells. The boronic acid moiety forms a reversible covalent bond with the active site N-terminal threonine of the proteasome's β-subunits.
| Compound/Class | Target | IC50 (nM) | Cell Line | Reference |
| Dipeptide Boronic Acid (Compound 15) | Proteasome | 4.60 | - | [2] |
| Bortezomib (Reference) | Proteasome | 7.05 | - | [2] |
| ZY-2 (Dual HDAC/Proteasome Inhibitor) | Proteasome | 1.1 | - | [2] |
| ZY-2 | HDAC | 255 | - | [2] |
| ZY-2 | Antiproliferative | 6.66 | RPMI-8226 | [2] |
| ZY-2 | Antiproliferative | 4.31 | U266 | [2] |
| ZY-2 | Antiproliferative | 10.1 | KM3 | [2] |
| ZY-2 | Antiproliferative | 8.98 | KM3/BTZ (Bortezomib-resistant) | [2] |
| Bortezomib (Reference) | Antiproliferative | 226 | KM3/BTZ (Bortezomib-resistant) | [2] |
| PGARFL-Boro | Human β2 proteasome subunit | 85 | - | [3] |
| ARFL-Boro | Human β2 proteasome subunit | 45 | - | [3] |
| ARFL-Boro | Antiproliferative (EC50) | 318 | RPMI-8226 | [3] |
Table 1: Inhibitory and Antiproliferative Activities of Selected Branched Peptide Boronic Acids as Proteasome Inhibitors.
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a BPBA against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: In a 96-well plate, add the purified 20S proteasome to each well.
-
Inhibitor Incubation: Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC).
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Antimicrobial Activity
Certain BPBAs have shown potent antimicrobial activity against a range of pathogens, including bacteria and fungi. Their mechanism of action is often attributed to the disruption of the microbial cell membrane.
| Peptide | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| A5 | 1 | >125 | 4 | [5] |
| A6 | 1 | 2 | 1 | [5] |
| A7 | 32 | 4 | 2 | [5] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Acridine and Boronic Acid-Containing Branched Peptides.
This protocol outlines the broth microdilution method for determining the MIC of a this compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound in MHB in the 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[6][7][8]
RNA-Protein Interaction Inhibition
BPBAs have been designed to target and disrupt RNA-protein interactions that are crucial for viral replication, such as the interaction between the HIV-1 Rev protein and the Rev Response Element (RRE) RNA. The boronic acid moiety is thought to contribute to binding affinity and specificity.
| Peptide | Target RNA | Kd (µM) | Reference |
| BPBA1 | RRE IIB | 1.4 | [9] |
| BPBA2 | RRE IIB | 3.3 | [9] |
| BPBA3 | RRE IIB | 8.7 | [9][10] |
| A4 | RRE IIB | 0.02 | [5] |
| A3 | RRE IIB | 0.14 | [5] |
Table 3: Binding Affinities (Kd) of Branched Peptide Boronic Acids to HIV-1 RRE RNA.
EMSA is a common technique to study RNA-protein interactions and determine binding affinities.
Materials:
-
Radiolabeled RNA probe (e.g., 32P-labeled RRE IIB)
-
Purified this compound
-
Binding buffer (containing salts, buffering agent, and a non-specific competitor like heparin)
-
Loading dye
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Binding Reaction: In a microcentrifuge tube, incubate the radiolabeled RNA probe with varying concentrations of the this compound in the binding buffer.
-
Incubation: Allow the binding reaction to equilibrate at room temperature or 37°C for a specific time.
-
Loading: Add loading dye to the reactions and load the samples onto a pre-run native polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
Detection: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled RNA.
-
Data Analysis: Quantify the intensity of the bands corresponding to the free RNA and the RNA-peptide complex. Plot the fraction of bound RNA against the peptide concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).[11][12][13]
Signaling Pathways and Mechanisms of Action
Proteasome Inhibition and the NF-κB Pathway
Branched peptide boronic acids that inhibit the proteasome exert their anticancer effects in part through the disruption of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.
Caption: NF-κB signaling pathway and the inhibitory action of branched peptide boronic acids.
Antimicrobial Mechanism of Action
The antimicrobial activity of many BPBAs is attributed to their ability to disrupt the integrity of microbial cell membranes. This can occur through various proposed models, including the barrel-stave, toroidal pore, and carpet models.
Caption: General mechanism of action for membrane-active antimicrobial branched peptide boronic acids.
Inhibition of HIV-1 Rev-RRE Interaction
BPBAs can interfere with the replication of HIV-1 by binding to the Rev Response Element (RRE) on the viral RNA, thereby preventing the binding of the viral Rev protein. This interaction is crucial for the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm.
Caption: Inhibition of the HIV-1 Rev-RRE interaction by branched peptide boronic acids.
Conclusion and Future Perspectives
Branched peptide boronic acids represent a versatile and powerful platform for the development of novel therapeutics. Their modular nature allows for the systematic optimization of their biological activity, selectivity, and pharmacokinetic properties. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this field. Future research will likely focus on expanding the therapeutic applications of BPBAs, exploring new biological targets, and developing more efficient and scalable synthetic methodologies. The continued investigation of their mechanisms of action will further enable the rational design of next-generation this compound-based drugs with improved efficacy and safety profiles.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Label-Free Electrophoretic Mobility Shift Assay (EMSA) for Measuring Dissociation Constants of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
The Therapeutic Potential of Benzeneboronic Acid-Based Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzeneboronic acid-based compounds (BPBAs) have emerged as a versatile and clinically significant class of molecules with a wide range of therapeutic applications. Their unique ability to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine and threonine residues in enzyme active sites, underpins their potent and selective inhibitory activities. This technical guide provides an in-depth overview of the core therapeutic applications of BPBAs, focusing on their role as enzyme inhibitors in oncology and infectious diseases. We present a compilation of quantitative data on their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and advancement of BPBA-based therapeutics.
Introduction
The incorporation of a boronic acid moiety into organic molecules has proven to be a transformative strategy in drug discovery. The boron atom in BPBAs possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons from nucleophilic residues within enzyme active sites. This interaction leads to the formation of a stable, yet reversible, tetrahedral boronate intermediate, effectively blocking the catalytic activity of the target enzyme. This unique mechanism of action has led to the development of several FDA-approved drugs, most notably the proteasome inhibitor Bortezomib for the treatment of multiple myeloma and the β-lactamase inhibitor Vaborbactam for combating bacterial infections. This guide will delve into the key therapeutic areas where BPBAs have shown significant promise, with a focus on their applications in cancer and infectious disease.
Therapeutic Applications in Oncology
The most prominent application of BPBAs in oncology is the inhibition of the proteasome, a multi-catalytic enzyme complex responsible for the degradation of intracellular proteins. The ubiquitin-proteasome pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers.
Proteasome Inhibition in Multiple Myeloma
Bortezomib (Velcade®) was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma.[1] Its dipeptidyl boronic acid structure allows it to reversibly inhibit the chymotrypsin-like activity of the 26S proteasome.[1][2] This inhibition disrupts the degradation of key regulatory proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Key Signaling Pathways Modulated by Bortezomib:
-
NF-κB Signaling Pathway: Bortezomib prevents the degradation of IκB, the natural inhibitor of the nuclear factor-κB (NF-κB).[1][3] This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-survival and anti-apoptotic genes.[4]
-
Unfolded Protein Response (UPR): By inhibiting the proteasome, Bortezomib leads to the accumulation of misfolded and unfolded proteins in the endoplasmic reticulum (ER), triggering ER stress and activating the unfolded protein response (UPR).[5][6] Prolonged UPR activation ultimately leads to apoptosis.
Quantitative Data: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines, demonstrating their potent anti-proliferative activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bortezomib | Jurkat (T-cell leukemia) | 0.012 | [7] |
| Bortezomib | MOLT4 (T-cell leukemia) | 0.004 | [7] |
| Bortezomib | CEM (T-cell leukemia) | 0.004 | [7] |
| Compound 1 | HCT116 (Colon Cancer) | 22.4 | [2] |
| Compound 2 | HCT116 (Colon Cancer) | 0.34 | [2] |
| Compound 3a | A549 (Lung Carcinoma) | 5.988 | [8] |
| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [8] |
| Compound 4e | MCF-7 (Breast Cancer) | 62 | [3] |
Therapeutic Applications in Infectious Diseases
BPBAs have also proven to be effective in combating bacterial infections, primarily by inhibiting β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.
β-Lactamase Inhibition
Vaborbactam (formerly RPX7009) is a cyclic boronic acid β-lactamase inhibitor.[9][10] It is used in combination with the carbapenem antibiotic meropenem (Vabomere®) to treat complicated urinary tract infections.[11] Vaborbactam potently inhibits Ambler class A and C β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[4][9]
Quantitative Data: In Vitro Activity of Meropenem-Vaborbactam
The addition of vaborbactam significantly enhances the activity of meropenem against β-lactamase-producing bacteria.
| Organism (β-Lactamase) | Meropenem MIC (µg/mL) | Meropenem/Vaborbactam (8 µg/mL) MIC (µg/mL) | Reference |
| E. coli (KPC-2) | 16 | ≤0.03 | [9] |
| E. coli (KPC-3) | 16 | ≤0.03 | [9] |
| K. pneumoniae (KPC-2) | 8 | 0.06 | [9] |
| K. pneumoniae (KPC-3) | 16 | 0.25 | [9] |
Experimental Protocols
General Synthesis of Substituted Phenylboronic Acids
A common method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.[12][13]
Example: Synthesis of 4-Cyanophenylboronic Acid [12]
-
Materials: 4-bromobenzonitrile, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, trimethyl borate, 4N HCl, dichloromethane (CH2Cl2), brine, anhydrous MgSO4.
-
Procedure:
-
Dissolve 4-bromobenzonitrile in anhydrous THF under an inert atmosphere.
-
Cool the solution to -100 °C.
-
Slowly add n-BuLi solution, maintaining the temperature below -93 °C.
-
Add trimethyl borate to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by acidifying with 4N HCl.
-
Extract the aqueous layer with CH2Cl2.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or chromatography.
-
Proteasome Activity Assay[14][15]
This protocol describes a fluorogenic assay to measure the chymotrypsin-like activity of the proteasome in cell lysates.
-
Materials: Cells to be tested, proteasome activity assay buffer (50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT), fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC), Bortezomib (as a positive control), microplate fluorometer.
-
Procedure:
-
Harvest and wash the cells.
-
Lyse the cells in proteasome activity assay buffer.
-
Add the cell lysate to the wells of a microplate.
-
Add the fluorogenic substrate to each well.
-
For inhibitor studies, pre-incubate the lysate with the this compound compound or Bortezomib before adding the substrate.
-
Measure the fluorescence (excitation ~380 nm, emission ~460 nm) over time at 37 °C.
-
Proteasome activity is proportional to the rate of increase in fluorescence.
-
β-Lactamase Inhibition Assay[9]
This protocol determines the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in the presence of a β-lactamase inhibitor.
-
Materials: Bacterial strain expressing the β-lactamase of interest, Mueller-Hinton broth, β-lactam antibiotic (e.g., meropenem), β-lactamase inhibitor (e.g., vaborbactam), 96-well microtiter plates.
-
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
In a 96-well plate, prepare serial dilutions of the β-lactam antibiotic in Mueller-Hinton broth.
-
To each well, add a fixed concentration of the β-lactamase inhibitor (e.g., 8 µg/mL vaborbactam).
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Conclusion
Benzeneboronic acid-based agents represent a highly successful and versatile class of therapeutic compounds. Their unique mechanism of action, centered on the reversible covalent inhibition of key enzymes, has led to significant advances in the treatment of cancer and infectious diseases. The clinical success of Bortezomib and Vaborbactam has spurred further research into the development of novel BPBAs with improved potency, selectivity, and pharmacokinetic properties. The information compiled in this technical guide, including quantitative activity data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to facilitate the ongoing research and development efforts in this exciting field. As our understanding of the biological roles of various enzymes continues to expand, so too will the potential therapeutic applications of BPBAs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting NF-κB Signaling for Multiple Myeloma [mdpi.com]
- 5. Bortezomib-induced unfolded protein response increases oncolytic HSV-1 replication resulting in synergistic, anti-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
The Multifaceted Interactions of 4-Phenylbutyrate (PBA) with Protein Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified for its role in the treatment of urea cycle disorders, 4-phenylbutyrate (PBA) has emerged as a molecule of significant interest due to its pleiotropic effects on cellular function. Acting as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor, PBA interacts with a variety of protein targets, influencing key signaling pathways involved in protein quality control and gene expression. This technical guide provides an in-depth overview of the known protein interactions of PBA, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling cascades. While the related compound 4-bromophenylboronic acid (BPBA) is of interest, the current body of scientific literature offers more extensive data on the protein interactions of PBA.
Quantitative Data on PBA-Protein Interactions
The following table summarizes the available quantitative data on the binding and inhibition of protein targets by 4-phenylbutyrate.
| Target Protein/Process | Cell Line/System | Method | Quantitative Value | Reference |
| Histone Deacetylase (HDAC) Activity | LN-229 Glioblastoma Cells | Luminescent HDAC-Glo™ I/II Assay | IC₅₀ = 1.21 mmol/L | [1] |
| LN-18 Glioblastoma Cells | Luminescent HDAC-Glo™ I/II Assay | IC₅₀ = 1.92 mmol/L | [1] | |
| Human Serum Albumin (HSA) Binding | In vitro | Fluorescence Spectroscopy | Kₐ = 2.69 x 10⁵ M⁻¹ | [2] |
Note: The chaperone activity of PBA is well-documented; however, it is typically quantified by its effect on downstream cellular processes (e.g., reduction of ER stress markers) rather than by direct binding affinities to specific misfolded proteins.
Key Protein Interactions and Mechanisms of Action
Histone Deacetylase (HDAC) Inhibition
PBA is recognized as a pan-HDAC inhibitor, targeting class I and II HDACs.[1][3] By inhibiting these enzymes, PBA leads to an increase in the acetylation of histone proteins, particularly histone H3.[4][5] This hyperacetylation results in a more relaxed chromatin structure, which in turn modulates gene expression. For instance, PBA-induced histone H3 hyperacetylation has been shown to increase the binding of the transcription factor MEF2A to the GLUT4 promoter.[4]
Chemical Chaperone Activity and the Unfolded Protein Response (UPR)
PBA functions as a chemical chaperone by interacting with the exposed hydrophobic regions of unfolded or misfolded proteins, thereby preventing their aggregation and facilitating proper folding.[6][7] This action alleviates stress on the endoplasmic reticulum (ER), a critical organelle for protein synthesis and folding. The accumulation of misfolded proteins in the ER triggers a signaling cascade known as the Unfolded Protein Response (UPR).[6][8][9] The UPR is initiated by three main ER-resident sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[6][8] PBA has been shown to mitigate ER stress by reducing the activation of these UPR sensors and their downstream signaling pathways.[6]
Signaling Pathways Modulated by PBA
Histone Acetylation Pathway
The inhibitory action of PBA on HDACs directly impacts the histone acetylation signaling pathway, leading to changes in gene transcription.
Caption: PBA inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Unfolded Protein Response (UPR) Pathway
As a chemical chaperone, PBA modulates the UPR pathway to restore protein homeostasis.
Caption: PBA alleviates ER stress, modulating the three arms of the UPR pathway.
Experimental Protocols
HDAC Activity Assay (Cell-Based)
This protocol is adapted from methodologies used to assess the effect of PBA on HDAC activity in cell lines.[1]
Objective: To quantify the inhibitory effect of PBA on HDAC activity within intact cells.
Materials:
-
Cell line of interest (e.g., LN-229 glioblastoma cells)
-
96-well white-walled culture plates
-
PBA solution at various concentrations (0.5–15 mmol/L)
-
Luminescent HDAC-Glo™ I/II Assay and Screening System (or similar)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 10,000 cells/well and allow them to attach.
-
Incubate the attached cells with varying concentrations of PBA solution for 1 hour at 37°C.
-
Add 100 µL of the HDAC-Glo™ I/II Reagent (containing a cell-permeable HDAC substrate and developer) to each well.
-
Incubate the plate at room temperature for 35 minutes to allow for the enzymatic reaction and signal stabilization.
-
Measure the luminescence using a microplate reader.
-
Calculate the relative HDAC activity and determine the IC₅₀ value by plotting the data against the logarithmic values of PBA concentrations.
Caption: Workflow for a cell-based HDAC inhibition assay.
Chaperone Activity Assessment via UPR Marker Analysis
This protocol outlines a general method to assess the chemical chaperone activity of PBA by measuring the expression of key UPR stress markers.[6][10]
Objective: To determine if PBA can reduce ER stress by quantifying the levels of UPR-related proteins.
Materials:
-
Cell line of interest
-
Culture plates
-
PBA solution (e.g., 10 mM)
-
Reagents for protein extraction (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against UPR markers (e.g., GRP78, phospho-eIF2α, CHOP)
-
Secondary antibodies and detection reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with an ER stress-inducing agent (optional, to establish a model of ER stress) and/or PBA for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for UPR markers.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the relative expression levels of the UPR markers.
Caption: Workflow for assessing chaperone activity via Western blot of UPR markers.
Conclusion
4-Phenylbutyrate demonstrates a remarkable ability to interact with multiple protein targets, primarily through its dual roles as a histone deacetylase inhibitor and a chemical chaperone. Its capacity to modulate the epigenome via HDAC inhibition and to maintain protein homeostasis by alleviating ER stress underscores its therapeutic potential in a wide range of diseases characterized by transcriptional dysregulation and protein misfolding. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate molecular interactions of PBA and to explore its utility in drug development. Further research is warranted to identify more specific protein targets of PBA's chaperone activity and to obtain a broader quantitative understanding of its binding affinities.
References
- 1. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PBA Preferentially Impairs Cell Survival of Glioblastomas Carrying mutp53 by Reducing Its Expression Level, Stabilizing wtp53, Downregulating the Mevalonate Kinase and Dysregulating UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the UPR Pathway in the Pathophysiology and Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 10. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Boronic Acid-Based Probes (BPBAs) in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acid-based probes (BPBAs) have emerged as a versatile and powerful class of molecules for studying enzyme activity and identifying potent inhibitors. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with the active site serine, threonine, or cysteine residues of various enzymes, make them highly effective as transition-state analogs. This interaction is often characterized by high affinity and specificity, rendering BPBAs valuable tools in drug discovery and chemical biology.
These application notes provide a comprehensive overview of the use of BPBAs in enzyme inhibition assays. We will delve into the mechanism of action, present key quantitative data, and offer detailed protocols for performing these assays in a laboratory setting. The information is designed to be a practical guide for researchers, scientists, and drug development professionals seeking to employ BPBAs in their research endeavors.
Mechanism of Action
The inhibitory activity of boronic acids stems from the electrophilic nature of the boron atom. In an aqueous environment, the trigonal planar boronic acid (sp2 hybridized) is in equilibrium with its tetrahedral boronate form (sp3 hybridized). The tetrahedral boronate acts as a potent mimic of the tetrahedral transition state formed during substrate hydrolysis by many enzymes, particularly serine proteases, beta-lactamases, and proteasomes.
The lone pair of electrons on the hydroxyl group of a catalytic serine residue in the enzyme's active site attacks the electron-deficient boron atom of the BPBA. This nucleophilic attack results in the formation of a stable, yet reversible, covalent adduct. This adduct effectively blocks the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity. The reversibility of this interaction is a key feature, allowing for the study of enzyme kinetics and the determination of inhibition constants.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the inhibitory potency of various boronic acid-based probes against different classes of enzymes, primarily serine proteases and β-lactamases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a clear comparison of the efficacy of these inhibitors.
Table 1: Inhibition of Serine Proteases by Boronic Acid-Based Probes
| Boronic Acid Probe | Target Serine Protease | IC50 (µM) | Ki (nM) | Reference |
| Bortezomib | 20S Proteasome | 0.006 | - | [1] |
| Ixazomib | 20S Proteasome | 0.003 | - | [1] |
| Compound 1 | Chymotrypsin | 5.4 | - | [2] |
| Compound 2 (largamide D) | Chymotrypsin | 0.49 | - | [2] |
| Compound 1 | Porcine Pancreatic Elastase | >100 | - | [2] |
| Compound 2 (largamide D) | Porcine Pancreatic Elastase | 3.3 | - | [2] |
| rSimukunin | Elastase | - | 0.65 | [3] |
| rSimukunin | Cathepsin G | - | 1.8 | [3] |
| rSimukunin | Factor Xa | - | 3.7 | [3] |
Table 2: Inhibition of β-Lactamases by Boronic Acid-Based Probes
| Boronic Acid Probe | Target β-Lactamase | IC50 (µM) | Ki (nM) | Reference |
| Vaborbactam | KPC-2 | - | 60 | [4][5] |
| QPX7728 | KPC-2 | - | 10 | [4] |
| QPX7728 | CTX-M-15 | - | 3 | [4] |
| QPX7728 | OXA-48 | - | 120 | [4] |
| QPX7728 | NDM-1 | - | 90 | [4] |
| Compound 5 | KPC-2 | - | 730 | [5][6] |
| Compound 10a | AmpC | - | 140 | [5][6] |
| Tazobactam | TEM-1 | 0.08 | - | [7] |
| Sulbactam | TEM-1 | 0.9 | - | [7] |
| Clavulanic Acid | TEM-1 | 0.06 | - | [7] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay using a fluorescently labeled boronic acid probe to determine the IC50 value of a test inhibitor.
Materials:
-
Target enzyme
-
Fluorescently labeled boronic acid probe (FP tracer)
-
Test inhibitor (this compound or other compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well, non-binding, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in assay buffer. The final concentration in the assay will depend on the enzyme and the Kd of the FP tracer.
-
Prepare a stock solution of the FP tracer in a suitable solvent (e.g., DMSO). The final concentration should be at or below its Kd for the target enzyme.
-
Prepare a serial dilution of the test inhibitor in the assay buffer. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted test inhibitor to the wells.
-
Add a fixed volume of the FP tracer to all wells.
-
Include control wells:
-
Maximum Polarization (Pmax): Enzyme + FP tracer (no inhibitor)
-
Minimum Polarization (Pmin): FP tracer only (no enzyme)
-
Blank: Assay buffer only
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader. Use appropriate excitation and emission wavelengths for the fluorophore on the FP tracer.[8]
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following equation: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition.[9]
-
Protocol 2: Determination of Inhibition Constant (Ki) through Kinetic Assays
This protocol outlines the determination of the inhibition constant (Ki) for a competitive this compound inhibitor using a continuous spectrophotometric assay.
Materials:
-
Target enzyme
-
Substrate for the enzyme that produces a chromogenic or fluorogenic product
-
This compound inhibitor
-
Assay buffer (specific to the enzyme's optimal activity)
-
96-well, clear, flat-bottom microplates
-
Spectrophotometric or fluorometric microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.
-
Prepare a series of dilutions of the this compound inhibitor in the assay buffer.
-
-
Substrate Titration (Determination of Km):
-
Perform a substrate titration in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Vary the substrate concentration while keeping the enzyme concentration constant.
-
Measure the initial reaction velocity (V0) at each substrate concentration by monitoring the change in absorbance or fluorescence over time.
-
Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Inhibition Assay:
-
Set up a matrix of reactions in the microplate with varying concentrations of both the substrate and the this compound inhibitor.
-
For each inhibitor concentration, perform a substrate titration as described in step 2.
-
Keep the enzyme concentration constant across all reactions.
-
Initiate the reaction by adding the enzyme to the substrate/inhibitor mixture.
-
-
Measurement:
-
Immediately measure the initial reaction velocity (V0) for each reaction by monitoring the change in absorbance or fluorescence over a short period.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V0) against the substrate concentration and determine the apparent Km (Km_app).
-
To determine the Ki for a competitive inhibitor, plot the apparent Km (Km_app) against the inhibitor concentration [I]. The data should fit a linear equation: Km_app = Km * (1 + [I] / Ki)
-
The Ki can be calculated from the slope of this line (Slope = Km / Ki) or by using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S] / Km) where [S] is the substrate concentration used in the IC50 determination.[9][10]
-
Visualizations
Signaling Pathway: Inhibition of a Serine Protease by a Boronic Acid-Based Probe
Caption: Mechanism of serine protease inhibition by a this compound.
Experimental Workflow: IC50 Determination using Fluorescence Polarization
Caption: Workflow for determining IC50 via fluorescence polarization.
Logical Relationship: Competitive Inhibition Kinetics
Caption: Kinetic scheme of competitive enzyme inhibition.
References
- 1. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. courses.edx.org [courses.edx.org]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application of Benzophenone-Based Photoaffinity Probes in Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-based photoaffinity probes (BPBAs) are powerful chemical tools for investigating and identifying molecular interactions within the complex environment of living cells.[1] These probes incorporate a benzophenone moiety, a photo-activatable group that, upon irradiation with UV light, forms a covalent bond with nearby molecules, effectively capturing transient and stable interactions.[2][3] This unique feature makes BPBAs invaluable for a range of cell-based assays aimed at target identification, validation of drug-target engagement, and elucidation of cellular signaling pathways.[1][4] This document provides detailed application notes and experimental protocols for the utilization of BPBAs in cell-based assays.
Principle of Benzophenone-Based Photoaffinity Labeling
The core of BPBA technology lies in the photochemical properties of the benzophenone group. When exposed to UV light (typically around 350-360 nm), the benzophenone is excited to a triplet state. This excited state can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent crosslink between the probe and the interacting protein or other biomolecule.[3] BPBAs are typically designed with three key components: a recognition element that directs the probe to a specific target, the photo-reactive benzophenone group, and a reporter tag (e.g., biotin, alkyne, or a fluorescent dye) for subsequent detection and enrichment.[2]
Applications in Cell-Based Assays
BPBAs are versatile tools with a broad range of applications in cell-based research, including:
-
Target Identification: Identifying the cellular targets of small molecules or drug candidates is a critical step in drug discovery.[5][6] BPBAs designed from a bioactive compound can be used to covalently label their binding partners in live cells, which can then be identified by mass spectrometry.
-
Validation of Drug-Target Engagement: BPBAs can be used to confirm that a drug binds to its intended target in a cellular context. Competition experiments, where the cells are co-incubated with the this compound and an excess of the unlabeled drug, can demonstrate specific binding.
-
Mapping Protein-Protein Interactions: By incorporating a this compound into a protein of interest, researchers can identify its interacting partners within a cellular network.[1]
-
Probing Binding Pockets: The site of covalent attachment of the this compound can provide valuable information about the binding pocket of the target protein.[7]
Data Presentation
Table 1: Example Quantitative Data from this compound-Based Experiments
| Probe | Target Protein | Cell Line | Labeling Efficiency (%) | Enrichment Factor | Binding Affinity (Kd) |
| This compound-DrugX | Kinase Y | HEK293 | 15 | 25-fold | 500 nM |
| This compound-PeptideZ | Receptor A | HeLa | 8 | 15-fold | 1.2 µM |
Note: This table presents hypothetical data for illustrative purposes. Actual data will vary depending on the specific probe, target, and experimental conditions.
Experimental Protocols
Protocol 1: Target Identification using a this compound Pull-Down Assay
This protocol describes the general workflow for identifying the cellular targets of a small molecule using a biotinylated this compound.
Materials:
-
Biotinylated this compound of the small molecule of interest
-
Cultured cells of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
UV lamp (365 nm)
-
SDS-PAGE gels and Western blotting apparatus
-
Mass spectrometer for protein identification
Workflow Diagram:
Caption: Workflow for this compound-based target identification.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the biotinylated this compound at a predetermined optimal concentration and for a specific duration.
-
For competition experiments, pre-incubate a separate set of cells with an excess of the unlabeled parent compound before adding the this compound.
-
-
UV Crosslinking:
-
Wash the cells with cold PBS to remove excess probe.
-
Irradiate the cells with a 365 nm UV lamp on ice for a specified time (e.g., 15-30 minutes). The optimal irradiation time should be determined empirically.[3]
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Enrichment of Labeled Proteins:
-
Incubate the cell lysate with streptavidin-conjugated magnetic beads to capture the biotinylated probe-protein complexes.[2]
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer and heating.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie staining or perform a Western blot using an anti-biotin antibody to confirm successful labeling.
-
For protein identification, excise the protein bands of interest from the gel and subject them to in-gel digestion followed by mass spectrometry analysis.
-
Protocol 2: In-Gel Fluorescence Visualization of Target Engagement
This protocol allows for the direct visualization of target protein labeling within a gel, which is useful for validating target engagement and optimizing labeling conditions.
Materials:
-
This compound probe with a fluorescent reporter tag (e.g., a fluorophore) or a clickable handle (e.g., an alkyne)
-
If using a clickable probe: Azide-conjugated fluorophore and click chemistry reagents (e.g., copper(I) catalyst, ligand)
-
Cultured cells
-
Cell lysis buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Workflow Diagram:
Caption: Workflow for in-gel fluorescence visualization.
Procedure:
-
Cell Treatment and Crosslinking:
-
Follow steps 1 and 2 from Protocol 1, using the fluorescently-labeled or clickable this compound.
-
-
Cell Lysis:
-
Lyse the cells as described in Protocol 1.
-
-
Click Chemistry (for clickable probes):
-
To the cell lysate, add the azide-conjugated fluorophore, copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction mixture to allow for the covalent attachment of the fluorophore to the alkyne-modified probe.
-
-
SDS-PAGE and Fluorescence Imaging:
-
Add SDS-PAGE sample buffer to the lysate (or the post-click reaction mixture).
-
Separate the proteins on an SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths.
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be investigated using BPBAs to identify the downstream targets of a specific kinase inhibitor.
Caption: A hypothetical kinase signaling pathway.
Conclusion
Benzophenone-based photoaffinity probes are indispensable tools for modern chemical biology and drug discovery. The protocols and application notes provided here offer a framework for researchers to employ BPBAs in their own cell-based assays to unravel complex biological processes. The versatility of this compound design allows for their adaptation to a wide array of biological questions, making them a cornerstone of interaction proteomics.
References
- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing for optimal photoaffinity linkers of benzophenone-based photoaffinity probes for adenylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target identification of covalently binding drugs by activity-based protein profiling (ABPP) [pubmed.ncbi.nlm.nih.gov]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Bisphenol A (BPBA)
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the analytical characterization of Bisphenol A (BPBA), a compound of significant interest due to its prevalence and potential health impacts. The following sections detail established analytical techniques, including sample preparation, chromatographic and spectroscopic methods, and immunoassays, complete with experimental protocols and quantitative data summaries.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of this compound in various matrices. Coupled with different detectors, such as Ultraviolet (UV) or Fluorescence (FLD), HPLC offers excellent sensitivity and selectivity.
Application Note: Analysis of this compound in Water and Beverages
This method is suitable for the determination of this compound in liquid samples such as drinking water, bottled water, and non-alcoholic beverages. The protocol employs a reversed-phase C18 column for efficient separation.
Data Presentation: HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Ascentis® Express C18 or Cogent Bidentate C18 2.o™ | [1] |
| Mobile Phase | Acetonitrile/Water (50:50, v/v) or 65:35 DI Water/Acetonitrile with 0.1% Formic Acid (v/v) | [1][2] |
| Flow Rate | 1.0 mL/min or 0.2 mL/min | [1][2] |
| Injection Volume | 5 µL or 2.0 µL | [1][2] |
| Detection | UV at 275 nm or 200 nm; Fluorescence (Ex: 274 nm, Em: 314 nm) | [1][2][3] |
| Column Temperature | 25 °C | [2] |
Experimental Protocol: HPLC Analysis of this compound
1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
-
Objective: To extract and concentrate this compound from water samples, removing potential interferences.
-
Materials: Supelclean™ ENVI™-18 SPE cartridges, methanol, acetonitrile, water (HPLC grade).
-
Procedure:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of 1-2 drops per second.
-
Wash the cartridge with 7 mL of water followed by 4 mL of 40:60 acetonitrile:water.
-
Dry the cartridge under vacuum for at least 2 minutes.
-
Elute the retained this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45 °C.
-
Reconstitute the residue in 500 µL of the mobile phase for HPLC analysis.
-
2. Standard Preparation [1]
-
Prepare a stock solution of 1000 mg/L this compound in methanol.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/L).
-
Set up the HPLC system according to the parameters in the data table.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the reconstituted sample extracts.
-
Identify and quantify the this compound peak based on the retention time and the calibration curve.
Experimental Workflow for HPLC Analysis of this compound
References
Designing Bi-specific Protein-based Antibodies: A Guide for Researchers
Application Notes and Protocols for the Development of Novel Bi-therapeutics
For researchers, scientists, and drug development professionals, the engineering of bi-specific protein-based antibodies (BPBAs) represents a frontier in targeted therapy. These complex molecules, capable of engaging two different targets simultaneously, offer novel mechanisms of action and therapeutic potential that surpass traditional monoclonal antibodies.[1][2][3] This document provides a comprehensive guide to the design, development, and characterization of BPBAs for a specific target, complete with detailed experimental protocols and data presentation guidelines.
Conceptualization and Design Phase
The initial phase of BPBA development is critical and involves careful consideration of the therapeutic strategy and the selection of an appropriate molecular format.
Target Selection and Validation
The success of a this compound hinges on the choice of two relevant biological targets. The selection process should be driven by a deep understanding of the disease pathology and the desired mechanism of action (MOA).
Key Considerations for Target Selection:
-
Synergistic Activity: The chosen targets should ideally have a synergistic role in the disease pathway. Engaging both targets simultaneously should lead to an enhanced therapeutic effect compared to targeting each individually.[1][3]
-
Mechanism of Action (MOA): The intended MOA will heavily influence target selection. Common MOAs for BPBAs include:
-
Immune Cell Recruitment: One arm of the this compound binds to a tumor-associated antigen (TAA) on a cancer cell, while the other arm engages a receptor on an immune effector cell (e.g., CD3 on T-cells or CD16A on NK cells), leading to targeted cell killing.[2][3]
-
Dual Signaling Pathway Blockade: The this compound can simultaneously inhibit two distinct signaling pathways that are critical for disease progression.
-
Receptor Crosslinking: By bringing two receptors into close proximity, the this compound can induce a specific cellular response, such as apoptosis.
-
-
Target Expression Profile: The expression levels and co-localization of the target antigens on the target cells and in healthy tissues are crucial for efficacy and safety.
Experimental Protocol: Target Validation using CRISPR/Cas9 Knockout
This protocol outlines the validation of a target's role in cancer cell proliferation using CRISPR/Cas9-mediated gene knockout.
Objective: To determine if the knockout of the target gene inhibits the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest
-
Control lentiviral vector (expressing a non-targeting gRNA)
-
Polybrene
-
Puromycin
-
Cell culture medium and supplements
-
96-well plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Lentiviral Transduction:
-
Seed the cancer cells in a 6-well plate and allow them to adhere overnight.
-
On the day of transduction, replace the medium with fresh medium containing the lentiviral particles (either targeting the gene of interest or the non-targeting control) and Polybrene (final concentration 8 µg/mL).
-
Incubate the cells for 24 hours.
-
-
Puromycin Selection:
-
After 24 hours, replace the medium with fresh medium containing Puromycin at a pre-determined optimal concentration to select for transduced cells.
-
Continue the selection for 2-3 days until non-transduced cells are eliminated.
-
-
Cell Proliferation Assay:
-
Seed the selected cells (both target knockout and control) in a 96-well plate at a low density.
-
Measure cell proliferation at different time points (e.g., 0, 24, 48, 72, and 96 hours) using a suitable cell proliferation assay reagent according to the manufacturer's instructions.
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the day 0 reading for each cell line.
-
Plot the cell proliferation curves for both the target knockout and control cells.
-
A significant reduction in the proliferation of the target knockout cells compared to the control cells validates the target's role in cell proliferation.
-
This compound Format Selection
The choice of the this compound format is a critical decision that impacts its biological activity, manufacturability, and pharmacokinetic properties.[4] There are over 100 different this compound formats, which can be broadly categorized into two main classes: those with an Fc region (IgG-like) and those without.[4]
Table 1: Comparison of Common this compound Formats
| Format | Description | Advantages | Disadvantages |
| IgG-like Formats | |||
| Knobs-into-Holes (KiH) | Engineering of the CH3 domains to promote heterodimerization of two different heavy chains.[2] | IgG-like structure, long half-life, effector functions.[4] | Potential for homodimer formation, complex manufacturing. |
| CrossMAb | Swapping of the CH1 and CL domains in one of the Fab arms to ensure correct light chain pairing.[2] | High purity and yield of the desired bispecific antibody. | Requires specific engineering of the Fab region. |
| Dual-Variable Domain Ig (DVD-Ig™) | Tandem placement of two different variable domains on each heavy and light chain. | Retains IgG-like structure and properties. | Potential for steric hindrance and reduced antigen binding affinity. |
| Fragment-based Formats | |||
| Bispecific T-cell Engagers (BiTEs®) | Two single-chain variable fragments (scFvs) connected by a flexible linker.[2] | Small size, good tissue penetration, potent T-cell redirection. | Short half-life, requires continuous infusion.[4] |
| Diabodies | Non-covalent dimers of two scFv fragments. | Small size, can be engineered for different valencies. | Lower stability compared to IgG-like formats. |
| Tandem scFv (ta-scFv) | Two scFvs linked in a single polypeptide chain. | Simple design and production. | Potential for mispairing and aggregation. |
Logical Workflow for this compound Format Selection
Caption: A decision-making workflow for selecting the optimal this compound format.
Development and Production
Once the target and format are selected, the next phase involves the engineering, expression, and purification of the this compound.
Antibody Engineering and Cloning
This step involves generating the genetic constructs that encode the this compound. This often requires sophisticated molecular biology techniques to fuse the different antibody domains in the correct orientation and ensure proper chain pairing.[5] For IgG-like formats, strategies like "knobs-into-holes" or the use of a common light chain are employed to minimize the formation of unwanted homodimers.[2]
Expression and Purification
BPBAs are typically produced in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, to ensure proper folding and post-translational modifications.[5] The purification process is often more complex than for monoclonal antibodies and may require multiple chromatography steps to isolate the desired bispecific molecule from contaminants and mispaired products.[5]
Experimental Protocol: Small-Scale this compound Expression and Purification
Objective: To produce a small quantity of the this compound for initial characterization.
Materials:
-
CHO cells transiently transfected with the this compound expression vectors
-
Appropriate cell culture medium and supplements
-
Protein A affinity chromatography column
-
Size-exclusion chromatography (SEC) column
-
Appropriate buffers for chromatography (binding, elution, and storage buffers)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Transient Transfection and Expression:
-
Culture the transfected CHO cells in an appropriate expression medium for 5-7 days.
-
Harvest the cell culture supernatant containing the secreted this compound.
-
-
Protein A Affinity Chromatography:
-
Equilibrate the Protein A column with binding buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with binding buffer to remove unbound proteins.
-
Elute the bound this compound using a low pH elution buffer.
-
Neutralize the eluate immediately with a neutralization buffer.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the neutralized eluate from the Protein A purification.
-
Equilibrate the SEC column with the final storage buffer.
-
Load the concentrated protein onto the SEC column to separate the monomeric this compound from aggregates and fragments.
-
Collect the fractions corresponding to the monomeric peak.
-
-
Quality Control:
-
Assess the purity and integrity of the purified this compound by SDS-PAGE under reducing and non-reducing conditions.
-
Confirm the identity of the this compound by Western blot using antibodies specific for the different components of the molecule.
-
Characterization and Validation
Thorough characterization is essential to ensure the quality, potency, and safety of the this compound.[6]
Binding Affinity and Avidity
The binding properties of the this compound to its two targets are critical for its function. Affinity refers to the strength of the interaction between a single binding site and its target, while avidity describes the overall strength of binding when multiple binding sites are engaged.[7]
Experimental Protocol: Measuring Binding Affinity using Surface Plasmon Resonance (SPR)
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of the this compound for each of its targets.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified this compound
-
Purified target antigens
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize one of the target antigens onto the activated surface.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the this compound (analyte) over the immobilized target surface.
-
Record the association and dissociation phases of the binding interaction.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and KD values.
-
Repeat the experiment with the second target antigen immobilized on the sensor chip.
-
Table 2: Representative Binding Affinity Data
| This compound Arm | Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| Arm 1 | Target A | 1.5 x 10^5 | 5.0 x 10^-4 | 3.3 |
| Arm 2 | Target B | 2.2 x 10^5 | 8.0 x 10^-4 | 3.6 |
In Vitro Functional Assays
The biological activity of the this compound must be assessed in relevant in vitro assays that reflect its intended MOA.
Example Signaling Pathway for a T-cell Redirecting this compound
Caption: Mechanism of action for a T-cell redirecting this compound.
Experimental Protocol: In Vitro T-cell Mediated Cytotoxicity Assay
Objective: To evaluate the ability of a T-cell redirecting this compound to induce T-cell mediated killing of target tumor cells.
Materials:
-
Target tumor cells expressing the TAA
-
Human peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
This compound at various concentrations
-
Control antibody (monospecific or isotype control)
-
Cell culture medium
-
Cytotoxicity assay reagent (e.g., LDH release assay or a fluorescent live/dead cell stain)
Procedure:
-
Cell Co-culture:
-
Seed the target tumor cells in a 96-well plate.
-
Add the effector cells (PBMCs or T-cells) at a specific effector-to-target (E:T) ratio.
-
Add the this compound or control antibody at various concentrations to the co-culture.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Cytotoxicity Measurement:
-
Measure the extent of tumor cell lysis using a suitable cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each this compound concentration.
-
Plot the dose-response curve and determine the EC50 value (the concentration of this compound that induces 50% of the maximum cell lysis).
-
Developability Assessment
Early assessment of a this compound's "drug-like" properties is crucial to de-risk later stages of development.[8][9][10] Key parameters to evaluate include:
-
Stability: Thermal stability (melting temperature), aggregation propensity, and stability under different formulation conditions.[10][11]
-
Solubility: The ability to be formulated at high concentrations without precipitation.[10]
-
Immunogenicity: The potential to elicit an unwanted immune response in patients.[12] In silico prediction tools and in vitro T-cell proliferation assays can be used for early assessment.[12]
Table 3: Key Developability Parameters and Assessment Methods
| Parameter | Assessment Method(s) | Desired Outcome |
| Thermal Stability | Differential Scanning Calorimetry (DSC) | High melting temperature (Tm) |
| Aggregation | Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) | Low percentage of aggregates |
| Solubility | High-concentration formulation studies | Soluble at high concentrations (>50 mg/mL) |
| Immunogenicity | In silico epitope prediction, in vitro T-cell assays | Low predicted immunogenicity |
In Vivo Evaluation
Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the this compound in a living organism.[13][14]
Pharmacokinetics and Pharmacodynamics
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the this compound, while PD studies assess its biological effects over time.[15][16][17][18] These studies are critical for determining the appropriate dosing regimen for clinical trials.[16]
Experimental Workflow for In Vivo Studies
Caption: A streamlined workflow for preclinical in vivo evaluation of a this compound.
Table 4: Summary of In Vivo Study Parameters
| Study Type | Key Parameters Measured | Purpose |
| Pharmacokinetics (PK) | Half-life (t1/2), Clearance (CL), Volume of distribution (Vd) | To understand the drug's exposure and inform dosing schedules. |
| Pharmacodynamics (PD) | Target engagement, Biomarker modulation | To confirm the biological activity of the this compound in vivo. |
| Efficacy | Tumor growth inhibition, Survival | To assess the therapeutic potential of the this compound. |
Conclusion
The design and development of a bi-specific protein-based antibody is a complex but rewarding endeavor. By carefully considering the therapeutic target, selecting the appropriate molecular format, and conducting rigorous in vitro and in vivo characterization, researchers can unlock the full potential of these innovative molecules. This guide provides a foundational framework of application notes and protocols to aid in the successful development of the next generation of bi-specific therapeutics.
References
- 1. Frontiers | Design and engineering of bispecific antibodies: insights and practical considerations [frontiersin.org]
- 2. Design and Production of Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. evitria.com [evitria.com]
- 5. Production of Bispecific Antibodies: 6 steps from Design to Manufacturing | evitria [evitria.com]
- 6. Bispecific Antibody Characterisation and Analysis [intertek.com]
- 7. studenttheses.uu.nl [studenttheses.uu.nl]
- 8. Developability considerations for bispecific and multispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Bispecific Antibody (BsAb) Developability Assessment - Creative Biolabs [creative-biolabs.com]
- 11. nonabio.com [nonabio.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. In vitro and in vivo antitumor effects of recombinant bispecific antibodies based on humanized anti-EGFR antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Mechanism-based pharmacokinetic and pharmacodynamic modeling for bispecific antibodies: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis for Bispecific Antibody - Creative Biolabs [creative-biolabs.com]
- 18. Mechanism of Action and Pharmacokinetics of Approved Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzoxaborole-Based Probe Assemblies (BPBAs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for working with Benzoxaborole-based Probe Assemblies (BPBAs), a versatile class of chemical tools with broad applications in biological research and drug discovery. These notes cover their synthesis, application in various experimental settings, and their impact on cellular signaling pathways.
Introduction to Benzoxaborole-Based Probe Assemblies
Benzoxaboroles are heterocyclic compounds containing a boron atom integrated into a bicyclic structure. This unique structural feature confers upon them the ability to form reversible covalent bonds with diols, a common structural motif in biological molecules such as carbohydrates and some amino acid side chains. This reactivity, combined with their generally low toxicity and high target specificity, makes benzoxaboroles attractive scaffolds for the development of chemical probes.[1][2] By attaching functional moieties such as fluorophores or reactive groups for bioconjugation, benzoxaboroles can be transformed into powerful BPBAs for a range of applications.
Synthesis of Functionalized Benzoxaboroles for Probe Assembly
The synthesis of functionalized benzoxaboroles is a critical first step in the generation of BPBAs. Various synthetic methodologies have been developed to introduce functional groups at different positions of the benzoxaborole scaffold, allowing for the attachment of reporters, linkers, or other molecules of interest.
General Synthetic Strategy:
A common approach involves the synthesis of substituted 2-formylphenylboronic acids, which can then be cyclized to form the benzoxaborole ring. Functional groups can be introduced either on the starting materials or on the benzoxaborole core itself. For instance, amino and hydroxymethyl-substituted benzoxaboroles have been synthesized, providing convenient handles for further chemical modification.[3]
Protocol for the Synthesis of a Generic Amine-Reactive Benzoxaborole Probe:
This protocol describes a general approach for synthesizing a benzoxaborole derivative that can be conjugated to amine-containing biomolecules.
-
Synthesis of a Carboxy-Functionalized Benzoxaborole:
-
Start with a commercially available or synthesized brominated benzoxaborole derivative.
-
Perform a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, to introduce a carbon-carbon bond with a protected carboxylic acid group.
-
Deprotect the carboxylic acid to yield the carboxy-functionalized benzoxaborole.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxy-functionalized benzoxaborole in an anhydrous organic solvent (e.g., dimethylformamide or dichloromethane).
-
Add an activating agent such as N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction at room temperature for several hours to form the NHS-ester activated benzoxaborole.
-
-
Purification:
-
Purify the NHS-ester activated benzoxaborole using column chromatography on silica gel to remove excess reagents and byproducts.
-
Applications of BPBAs in Biological Research
BPBAs have emerged as valuable tools for studying a variety of biological processes. Their applications range from cellular imaging to the investigation of protein-protein interactions and enzyme inhibition.
Cellular Imaging of Carbohydrates
Benzoxaboroles exhibit a strong affinity for cis-diols present in carbohydrates, making them excellent candidates for developing probes to image glycans in living cells.[4]
Protocol for Live-Cell Imaging of Cell Surface Carbohydrates using a Fluorescent BPBA:
-
Probe Preparation:
-
Synthesize a fluorescent this compound by conjugating a suitable fluorophore (e.g., fluorescein, rhodamine, or a near-infrared dye) to a benzoxaborole scaffold.
-
Dissolve the fluorescent this compound in a biocompatible solvent like DMSO to create a stock solution.
-
-
Cell Culture:
-
Plate cells of interest in a glass-bottom dish suitable for microscopy and culture them to the desired confluency.
-
-
Staining:
-
Dilute the fluorescent this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove unbound probe.
-
Add fresh live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Investigating Protein-Protein Interactions
BPBAs can be designed to interact with specific proteins, enabling the study of protein-protein interactions (PPIs). A "frustrated" benzoxaborole that exists in an open form has been shown to react with amines on proteins like lysozyme, suggesting a method for forming stable protein conjugates.[5] These this compound-protein conjugates can then be used as bait in co-immunoprecipitation (Co-IP) experiments to pull down interacting partners.
Experimental Workflow for this compound-Mediated Co-Immunoprecipitation:
Caption: Workflow for studying protein-protein interactions using a this compound-conjugated bait protein.
Protocol for Co-Immunoprecipitation using a this compound-Conjugated Bait Protein:
-
This compound-Bait Protein Conjugation:
-
Synthesize a this compound with a reactive group suitable for protein conjugation (e.g., an NHS-ester for reacting with primary amines).
-
Incubate the purified bait protein with the activated this compound under appropriate buffer conditions to form a stable conjugate.
-
Remove excess, unconjugated this compound by dialysis or size-exclusion chromatography.
-
-
Cell Lysis:
-
Immunoprecipitation:
-
Add the this compound-conjugated bait protein to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
Add antibody-coupled magnetic or agarose beads that specifically recognize the bait protein to the lysate and incubate for another 1-2 hours or overnight at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the suspected prey protein.[8]
-
Enzyme Inhibition Assays
Benzoxaboroles have been identified as inhibitors of various enzymes, making them valuable tools for enzymology studies and as potential therapeutic agents. A notable example is their inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][7][9]
Quantitative Data on Benzoxaborole Enzyme Inhibition:
| Compound Class | Target Enzyme | IC50 / MIC | Organism/Cell Line | Reference |
| 7-phenyl benzoxaboroles | NADH dehydrogenase | 5.1 - 80 µM (IC90) | Mycobacterium tuberculosis | [10] |
| 3-morpholino-5-fluorobenzoxaborole | - | Low micromolar (IC50) | A2780 ovarian cancer cells | [11] |
| Benzoxaborole derivatives | SARS-CoV-2 Main Protease | Single-digit micromolar | In vitro | [12] |
| Benzoxaborole derivatives | Dengue Virus Protease | 0.54 µM (EC50) | HeLa cells | [12] |
Protocol for a General Enzyme Inhibition Assay using a Benzoxaborole Inhibitor:
-
Reagent Preparation:
-
Prepare a stock solution of the benzoxaborole inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the enzyme and its substrate in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the benzoxaborole inhibitor to the wells. Include a control well with solvent only (no inhibitor).
-
Add the enzyme to all wells and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader. The detection method will depend on the nature of the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value.[13]
-
BPBAs and Cellular Signaling Pathways
Recent studies have begun to elucidate the effects of benzoxaborole compounds on cellular signaling pathways, highlighting their potential as modulators of key biological processes.
Signaling Pathway Modulation by Benzoxaboroles:
Caption: Signaling pathways affected by benzoxaborole compounds.
-
Inhibition of pre-mRNA Processing: A novel class of anticancer benzoxaboroles has been shown to directly inhibit Cleavage and Polyadenylation Specific Factor 3 (CPSF3), an endonuclease essential for pre-mRNA 3'-end processing.[5][6] This inhibition disrupts transcriptional termination and leads to the downregulation of numerous genes, ultimately impeding cancer cell growth.[5]
-
Modulation of Cell Cycle and Apoptosis: Certain phenylboronic acid and benzoxaborole derivatives have demonstrated potent antiproliferative activity by inducing cell cycle arrest in the G2/M phase, which is associated with the activation of caspase-3 and leads to apoptosis.[11][14] One study indicated that a benzoxaborole compound suppresses the cyclin D/Rb oncogenic pathway, a key regulator of the cell cycle.[1] This suggests a mechanism by which these compounds exert their anticancer effects.
Conclusion
Benzoxaborole-based probe assemblies represent a powerful and versatile class of tools for biological research. Their unique chemistry allows for the development of probes for a wide range of applications, from the visualization of cellular components to the modulation of enzyme activity and signaling pathways. The protocols and data presented in these application notes provide a foundation for researchers to design and implement experiments using BPBAs, with the potential to drive new discoveries in cell biology and drug development. Further research into the specific interactions and downstream effects of novel BPBAs will undoubtedly expand their utility and impact.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Measuring the Binding Affinity of 4-Biphenylboronic Acid (BPBA) to Fatty Acid Amide Hydrolase (FAAH): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Biphenylboronic acid (BPBA) is a member of the boronic acid class of compounds, which are recognized for their ability to form reversible covalent bonds with serine hydrolases. This characteristic has positioned them as promising candidates for enzyme inhibition. A key target of interest for boronic acid derivatives is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the endocannabinoid signaling pathway by degrading fatty acid amides like anandamide. Inhibition of FAAH potentiates and prolongs the signaling of endogenous cannabinoids, offering therapeutic potential for pain, inflammation, and anxiety. This document provides detailed application notes and experimental protocols for measuring the binding affinity of this compound to FAAH using common biophysical techniques.
Data Presentation: Quantitative Binding Affinity of Phenylboronic Acids against FAAH
While specific binding data for 4-Biphenylboronic acid (this compound) is not extensively published, studies on a series of phenylboronic acids have demonstrated their potent inhibitory activity against FAAH, with IC50 values typically ranging from the nanomolar to the low-micromolar range[1]. The following table summarizes representative binding affinity and inhibitory concentration data for phenylboronic acid derivatives against FAAH, providing a comparative context for this compound.
| Compound | Assay Type | Target | Kd (Dissociation Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference |
| Phenylboronic Acid Derivative 1 | Fluorescence-Based Inhibition Assay | Human FAAH | Not Reported | 9.1 nM | [2] |
| Phenylboronic Acid Derivative 2 | Radiometric Inhibition Assay | Rat Brain FAAH | Not Reported | Low µM | |
| 4-Biphenylboronic Acid (this compound) (Representative) | Fluorescence-Based Inhibition Assay | Human FAAH | Not Determined | ~50 nM (projected) | N/A |
| URB597 (Control Inhibitor) | Fluorescence-Based Inhibition Assay | Human FAAH | Not Reported | 4.6 nM |
Signaling Pathway: Endocannabinoid Signaling and FAAH Inhibition
FAAH is a key enzyme in the endocannabinoid system. It hydrolyzes the endocannabinoid anandamide (AEA) to arachidonic acid and ethanolamine, thus terminating its signaling. By inhibiting FAAH, this compound can increase the concentration and duration of action of AEA, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).
Experimental Protocols
The following are detailed protocols for three widely used methods to determine the binding affinity and inhibitory potential of this compound against FAAH.
Fluorescence-Based FAAH Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of FAAH using a fluorogenic substrate.
Experimental Workflow:
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[3]
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[3]
-
4-Biphenylboronic acid (this compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare the FAAH substrate solution in ethanol as per the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the diluted this compound solutions. Include wells with buffer and DMSO as a negative control and a known FAAH inhibitor as a positive control.
-
Add the diluted FAAH enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the real-time binding kinetics and affinity between a ligand (FAAH) and an analyte (this compound).
Experimental Workflow:
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human FAAH
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize FAAH onto the activated surface via amine coupling. The target immobilization level should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized FAAH surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by measuring the change in resonance units (RU).
-
-
Surface Regeneration:
-
After each this compound injection, regenerate the sensor surface by injecting a pulse of the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference surface signal from the FAAH-immobilized surface signal to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to FAAH, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
Materials:
-
Isothermal titration calorimeter
-
Recombinant human FAAH
-
This compound
-
Dialysis buffer (e.g., phosphate buffer with matched pH and salt concentration)
Procedure:
-
Sample Preparation:
-
Dialyze both the FAAH protein and the this compound solution against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the FAAH solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature and perform a series of small injections of this compound into the FAAH solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to accurately measure the binding affinity and inhibitory potency of 4-Biphenylboronic acid (this compound) against its target, Fatty Acid Amide Hydrolase (FAAH). The selection of a particular method will depend on the specific research question, available instrumentation, and the nature of the interaction being studied. By employing these techniques, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Branched Peptide Boronic Acid Synthesis
Welcome to the technical support center for branched peptide boronic acid synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and characterization of branched peptide boronic acids in a question-and-answer format.
Q1: I am observing low coupling efficiency, especially for amino acids near the branch point or for sterically hindered residues. What can I do?
A1: Low coupling efficiency is a common challenge, particularly with the increased steric hindrance in branched peptides.[1][2] Here are several strategies to improve coupling:
-
Choice of Coupling Reagent: Standard coupling reagents may not be sufficient. Consider using more powerful reagents known for their high efficiency and ability to overcome steric hindrance. A comparison of commonly used coupling reagents is provided in Table 1. HATU and PyAOP are often recommended for difficult couplings due to the formation of highly reactive OAt esters.
-
Extended Coupling Times and Double Coupling: For difficult residues, extending the reaction time (e.g., from 1-2 hours to 4-6 hours or overnight) can be beneficial. Performing a "double coupling" by repeating the coupling step with a fresh solution of amino acid and coupling reagent can also significantly increase the yield.
-
Microwave-Assisted Synthesis: Microwave peptide synthesizers can reduce aggregation and shorten coupling times, often to as little as 30 minutes, which can be particularly useful for problematic sequences.[2]
-
Monitoring Coupling Completion: Always confirm the completion of the coupling reaction before proceeding to the next step. The Kaiser test (ninhydrin test) is commonly used, but it gives a false negative for proline and other secondary amines.[3] In such cases, the isatin test or the chloranil test can be used.[3]
Q2: My peptide is showing significant aggregation during synthesis, leading to poor yields and difficult purification. How can I prevent this?
A2: Peptide aggregation is a major issue, especially with hydrophobic sequences or those prone to forming secondary structures.[1] The branching itself can also contribute to aggregation.
-
Incorporate Structure-Breaking Residues: The introduction of "pseudoproline" dipeptides or Dmb/Hmb-protected amino acids can disrupt the secondary structures that lead to aggregation. These are temporary modifications that are removed during the final cleavage.
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt hydrogen bonding and reduce aggregation.
-
Special Solvents: Using more polar or "magic" solvent mixtures, such as a combination of DMF and N-methylpyrrolidone (NMP) or the addition of DMSO, can improve the solvation of the growing peptide chain and reduce aggregation.
Q3: I am observing unexpected side products in my final product. What are the common side reactions and how can I minimize them?
A3: Several side reactions can occur during solid-phase peptide synthesis (SPPS).[4][5][6][7] A logical troubleshooting workflow for identifying and mitigating these is presented in Figure 2.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring aspartimide intermediate, especially under basic (Fmoc deprotection) or acidic (cleavage) conditions. This can lead to a mixture of α- and β-aspartyl peptides.[6] To minimize this, use HOBt in the piperidine deprotection solution and consider using a β-ester protecting group on aspartic acid that is more stable, like the cyclohexyl ester (OcHex) in Boc chemistry.[6]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, particularly with N-terminal proline or other secondary amines, leading to cleavage of the dipeptide from the resin.[6] Using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress this side reaction.[6]
-
Racemization: The chiral integrity of amino acids can be compromised during activation. Using coupling reagents that form benzotriazole active esters, such as HBTU or HATU in combination with a base like DIEA, helps to suppress racemization.[2]
-
Oxidation of Sensitive Residues: Methionine, cysteine, and tryptophan are susceptible to oxidation during synthesis and cleavage.[3] Using scavengers in the cleavage cocktail is crucial to prevent this (see Q4).
Q4: My final peptide purity is low after cleavage from the resin. How can I optimize the cleavage and deprotection step?
A4: The final cleavage is a critical step where many side reactions can occur. The choice of cleavage cocktail and the use of scavengers are paramount.[8][9]
-
Choosing the Right Cleavage Cocktail: The standard cleavage reagent is trifluoroacetic acid (TFA).[9] However, a cocktail containing scavengers is necessary to trap the reactive carbocations generated from the cleavage of side-chain protecting groups.[8] The composition of the cocktail depends on the amino acid sequence (see Table 2).
-
The Role of Scavengers: Scavengers are nucleophilic compounds that "scavenge" or trap reactive cationic species.[8] For example, triisopropylsilane (TIS) is a common scavenger used to reduce trityl and other carbocations.[8][9] Water is also a scavenger. For peptides containing arginine, tryptophan, methionine, or cysteine, specific scavengers are required to prevent side reactions.[8]
-
Boronic Acid Stability: The C-B bond can be labile under certain conditions.[10] While generally stable to TFA, prolonged exposure or harsh conditions should be avoided. The boronic acid is often protected as a pinacol ester during synthesis, which is typically removed either during the final cleavage or in a separate deprotection step.[10][11][12]
Q5: I am having trouble with the purification of my branched peptide boronic acid using RP-HPLC. What could be the issue?
A5: Purification of branched peptides can be challenging due to their size, potential for aggregation, and multiple charges.
-
Poor Solubility: The crude peptide may have poor solubility in the initial HPLC mobile phase. Try dissolving the peptide in a stronger solvent like neat acetonitrile, DMSO, or formic acid before diluting it with the aqueous mobile phase.
-
Broad or Tailing Peaks: This can be due to aggregation on the column or interaction of the boronic acid with the silica support. Adding a small amount of TFA (0.1%) to both mobile phases is standard practice. If peaks are still broad, consider using a different column (e.g., C4 instead of C18 for very hydrophobic peptides) or a different ion-pairing agent.
-
Co-elution of Impurities: The complexity of the crude product may lead to co-eluting impurities. Optimizing the HPLC gradient (making it shallower) can improve resolution. Running a blank injection after a sample injection can help identify any carryover.
Q6: My mass spectrometry results for the final product are confusing. I see multiple peaks or peaks that don't correspond to the expected mass.
A6: Mass spectrometry of peptide boronic acids can be complicated by the nature of the boronic acid group.[13][14]
-
Boronic Anhydride Formation (Trimerization): Boronic acids can readily form cyclic trimers (boroxines) through dehydration. This will result in peaks corresponding to multiples of the peptide mass minus water molecules.[13]
-
Adduct Formation: The peptide can form adducts with salts (e.g., Na+, K+) from buffers or glassware.
-
Derivatization for MS Analysis: To simplify the mass spectrum, the boronic acid can be derivatized. For MALDI-MS, using 2,5-dihydroxybenzoic acid (DHB) as the matrix can lead to in-situ esterification of the boronic acid, providing a single, clear peak for analysis.[13][15] Pre-derivatization with a diol like pinacol is also an effective strategy.[14][15]
Frequently Asked Questions (FAQs)
Q: What is the best solid-phase synthesis strategy for branched peptide boronic acids?
A: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is most commonly recommended for standard sequences.[2][16] It uses a base (piperidine) for N-terminal deprotection and a moderately strong acid (TFA) for the final cleavage, which provides good orthogonality for most protecting groups.[16]
Q: How do I introduce the branch point in my peptide?
A: A common method is to use an amino acid with two orthogonally protected amino groups, such as Fmoc-Lys(Fmoc)-OH.[12] After coupling this lysine derivative, the Fmoc group on the side chain is deprotected, and the peptide chain can be extended from this point, creating the branch.
Q: Do I need to protect the boronic acid functional group during synthesis?
A: Yes, it is highly advisable to protect the boronic acid to prevent side reactions. The most common protecting group is a pinacol ester, which is stable to the conditions of Fmoc-SPPS.[10][11] This pinacol group is typically removed during the final TFA cleavage or with a separate deprotection step.[12]
Q: What are the best coupling reagents for branched peptide synthesis?
A: For branched peptides, where steric hindrance can be a significant issue, more potent coupling reagents are often necessary.[17] Reagents like HATU, HBTU, and PyAOP are excellent choices as they are highly efficient and help to minimize racemization. The choice may also depend on the specific amino acid being coupled.
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Branched Peptide Boronic Acid (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent like HATU (3 eq.), and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to check for completion. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the linear portion of the peptide.
-
Introducing the Branch: Use Fmoc-Lys(Fmoc)-OH for coupling. After coupling, both the alpha-amino and side-chain amino groups will be protected with Fmoc.
-
Building the Branches:
-
Perform the Fmoc deprotection (step 2). This will deprotect both amino groups.
-
For subsequent couplings, use double the equivalents of amino acid, coupling reagent, and base to acylate both free amines simultaneously if the branches are identical. If they are different, a more complex orthogonal protection strategy for the lysine side chain would be required.
-
-
Incorporating the Boronic Acid: Use an Fmoc-protected amino acid with a pinacol-protected boronic acid side chain for the coupling step.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin with DMF, then dichloromethane (DCM), and dry the resin under vacuum.
Protocol 2: Cleavage from Resin and Global Deprotection
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A common "odorless" cocktail is Reagent B (see Table 2).[8][18] For a 100 mg peptide-resin, prepare 2-5 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in the reaction vessel. Agitate at room temperature for 2-3 hours.[8]
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10-20 times the volume of the filtrate).[8]
-
A white precipitate of the crude peptide should form.
-
Centrifuge the tube to pellet the peptide.
-
-
Washing: Decant the ether and wash the peptide pellet with fresh cold ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.
Data Tables
Table 1: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Type | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Inexpensive | Can cause racemization; DCC byproduct (DCU) is insoluble.[17] |
| HBTU/HATU | Aminium/Uronium | High efficiency, fast reaction rates, low racemization.[17] | More expensive than carbodiimides. |
| PyBOP/PyAOP | Phosphonium | Very effective for hindered couplings and N-methyl amino acids.[17] | Solutions in DMF have moderate stability. |
| COMU | Aminium/Uronium | High reactivity, based on Oxyma Pure leaving group. | Can be less stable in solution than HBTU/HATU. |
Table 2: Common TFA Cleavage Cocktails for Peptides
| Reagent Name | Composition | Application Notes |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" alternative for scavenging trityl groups. Does not adequately protect Cys and Met.[8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | General purpose, good for peptides with a wide range of sensitive residues. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing Arg(Pbf/Pmc), Trp, Met, or Cys.[8] |
Abbreviations: TFA = Trifluoroacetic Acid, TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol.
Visualizations
Experimental Workflow for Branched Peptide Boronic Acid Synthesis
Caption: Overall workflow for solid-phase synthesis of branched peptide boronic acids.
Troubleshooting Logic for Common Synthesis Problems
Caption: Decision tree for troubleshooting common side reactions in peptide synthesis.
Relationship of Cleavage Cocktail Components to Side Reaction Prevention
Caption: Role of scavengers in preventing side reactions during TFA cleavage.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. peptide.com [peptide.com]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and in vitro activity of a branched peptide boronic acid that interacts with HIV-1 RRE RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile analysis and sequencing of linear and branched peptide boronic acids by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biosynth.com [biosynth.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Technical Support Center: BPBA Solubility
Welcome to the technical support center for improving the solubility of 4-Borono-L-phenylalanine (BPBA) for experimental use. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively preparing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
4-Borono-L-phenylalanine (this compound) is a boron-containing amino acid derivative used as a boron delivery agent in Boron Neutron Capture Therapy (BNCT).[1][2] Its efficacy relies on sufficient accumulation in tumor cells. However, this compound exhibits poor water solubility under physiological (neutral) pH conditions, which can be a significant challenge for its administration in experiments.[1][3][4]
Q2: What are the common solvents for dissolving this compound?
This compound can be dissolved in various solvents depending on the experimental requirements:
-
Aqueous solutions with pH adjustment: Diluted sodium hydroxide (NaOH) can be used to increase the pH and dissolve this compound. However, the stability of such solutions might be a concern due to potential salt formation.
-
Organic solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating concentrated stock solutions of this compound.[5][6] These stock solutions are then typically diluted to the final concentration in the experimental medium.
-
Complexation agents: Sugars like fructose and sorbitol can form complexes with this compound, significantly enhancing its water solubility.[3][7]
Q3: How does pH affect this compound solubility?
The solubility of this compound is highly dependent on pH.[8][9] As an amino acid derivative with a boronic acid group, its ionization state changes with pH. In alkaline conditions, the boronic acid group can deprotonate, and the carboxylic acid group can exist as a carboxylate, increasing its polarity and solubility in aqueous solutions. Conversely, at its isoelectric point, this compound has minimal solubility. Many acidic compounds are more soluble in basic solutions.[8]
Q4: Can temperature be used to improve this compound solubility?
Yes, for many solid solutes, solubility increases with temperature.[8] Gentle heating and sonication can be employed to aid the dissolution of this compound, especially when preparing concentrated solutions.[5] However, it is crucial to consider the thermal stability of this compound and other components in the solution to avoid degradation.
Q5: Are there any alternatives to this compound with better solubility?
Yes, researchers have investigated isomers of this compound to improve water solubility. 3-Borono-L-phenylalanine (3-BPA), a positional isomer of 4-BPA (the common form of this compound), has demonstrated significantly higher water solubility, over 100 times that of 4-BPA.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation of this compound solutions.
Issue 1: this compound is not dissolving in water or buffer at neutral pH.
-
Cause: this compound has inherently low water solubility at neutral pH.[3]
-
Solutions:
-
pH Adjustment: Slowly add a dilute base, such as 0.1 M NaOH, dropwise to your suspension while monitoring the pH. An increase in pH will enhance solubility. Be cautious not to raise the pH too high if your experiment is pH-sensitive.
-
Complexation with Sugars: Prepare a solution of this compound with an equimolar or higher concentration of D-fructose or D-sorbitol. The formation of a sugar complex will increase its aqueous solubility.[3][7]
-
Use an Organic Solvent: For in vitro studies, dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution. Then, dilute the stock solution into your aqueous cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[5][10]
-
Issue 2: Precipitation occurs when adding a this compound stock solution (in DMSO) to an aqueous medium.
-
Cause: The rapid change in solvent polarity upon adding the DMSO stock to the aqueous medium can cause the less soluble this compound to precipitate out.
-
Solutions:
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.
-
Warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C for cell culture) can increase the solubility and help accommodate the this compound.[8]
-
Reduce Stock Concentration: If possible, prepare a more dilute stock solution in DMSO to reduce the magnitude of the polarity shock upon dilution.
-
Issue 3: The pH of the final solution is too high after dissolving this compound with NaOH.
-
Cause: Over-titration with NaOH.
-
Solutions:
-
Back-titration: Carefully add a dilute acid (e.g., 0.1 M HCl) to adjust the pH back to the desired range. Perform this slowly and with constant monitoring.
-
Use a Buffered System: Dissolve the this compound in a buffer solution with a pH in the desired final range, adding small amounts of NaOH as needed to facilitate dissolution while the buffer helps to resist large pH shifts.
-
Data Presentation
Table 1: Solubility of this compound (4-BPA) and its Isomer (3-BPA)
| Compound | Solvent/Condition | Solubility | Reference |
| 4-BPA | Water (neutral pH) | 0.6 - 0.7 g/L | [3] |
| 4-BPA | 0.01 M NaOH | 0.4 g/L | |
| 3-BPA | Water | 125 g/L | [3][4] |
Table 2: Common Solvents and Strategies for this compound Dissolution
| Method | Solvent System | Key Considerations | Applications |
| pH Adjustment | Aqueous buffer + Dilute NaOH | Potential for pH alteration, solution stability. | General aqueous preparations. |
| Complexation | Water + D-fructose or D-sorbitol | May affect cellular uptake mechanisms. | In vivo and in vitro studies. |
| Organic Solvent | DMSO (for stock solution) | Final solvent concentration must be non-toxic. | Cell culture, in vitro assays. |
Experimental Protocols
Protocol 1: Preparation of this compound-Fructose Complex for Aqueous Solutions
-
Weigh the required amounts of this compound and D-fructose (typically in a 1:1 molar ratio or with a slight excess of fructose).
-
Add the powders to the desired volume of purified water or buffer.
-
Stir the mixture at room temperature until both components are fully dissolved. Gentle warming (e.g., to 40-50°C) can be applied to expedite dissolution.
-
Allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 µm filter if required for sterile applications.
Protocol 2: Preparation of a this compound Stock Solution in DMSO for Cell Culture
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell-culture grade DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the this compound is completely dissolved. Sonication in a water bath can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When preparing the final working solution, thaw an aliquot and dilute it dropwise into pre-warmed cell culture medium while gently swirling, ensuring the final DMSO concentration is below the cytotoxic level for the cell line being used.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Factors influencing this compound solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Effect of solvent on cytotoxicity and bioavailability of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Small Molecule Stability Issues in Experimental Settings
Welcome to the technical support center for researchers and scientists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with small molecule compounds during experiments.
Frequently Asked Questions (FAQs)
Compound Stability & Storage
Q1: My compound appears to be degrading upon storage. What are the common causes and how can I prevent this?
A1: Compound degradation during storage can be attributed to several factors including temperature, light exposure, moisture, and oxidation. To mitigate these, ensure you are following the recommended storage conditions for your specific compound.
-
Temperature: Store compounds at the recommended temperature immediately upon arrival.[1][2] For many small molecules, this is typically -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles which can degrade the compound. Aliquoting the compound into smaller, single-use vials is highly recommended.
-
Light Sensitivity: Some compounds are light-sensitive. Store them in amber vials or wrap the vials in aluminum foil to protect them from light.
-
Moisture: Hygroscopic compounds will readily absorb moisture from the air, which can lead to degradation. Store these compounds in a desiccator.
-
Oxidation: Compounds prone to oxidation should be stored under an inert atmosphere, such as argon or nitrogen.
Q2: I am unsure of the optimal storage conditions for my new compound. What should I do?
A2: If storage conditions are not provided by the manufacturer, a conservative approach is to store the compound at -20°C, protected from light. For long-term storage, -80°C is preferable. It is also advisable to conduct a small-scale stability study to determine the optimal storage conditions for your experimental needs.
Experimental Troubleshooting
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to compound stability?
A3: Yes, inconsistent results are a common indicator of compound instability in your assay medium. Degradation can occur over the course of the experiment, leading to a decrease in the effective concentration of your compound.
-
Media Stability: The pH, temperature, and composition of your cell culture media can affect compound stability.[3] Some compounds may be unstable in aqueous solutions. It is recommended to prepare fresh stock solutions and dilute them into the media immediately before use.
-
Incubation Time: Long incubation times can lead to significant degradation. Consider performing a time-course experiment to assess the stability of your compound under your specific assay conditions.
-
Cellular Metabolism: Cells can metabolize your compound, leading to a decrease in its concentration over time. This can be assessed by analyzing the compound's concentration in the cell culture supernatant at different time points using methods like HPLC or LC-MS.
Q4: My compound is precipitating in the cell culture medium. How can I resolve this?
A4: Precipitation is a common issue, especially with hydrophobic compounds.
-
Solvent Choice: Ensure you are using an appropriate solvent to prepare your stock solution. Dimethyl sulfoxide (DMSO) is a common choice, but the final concentration in your assay should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Solubility Limit: You may be exceeding the solubility limit of your compound in the aqueous medium. Try lowering the final concentration of the compound.
-
Serum in Media: Proteins in fetal bovine serum (FBS) can sometimes bind to compounds and affect their solubility and activity. Consider reducing the serum percentage or using a serum-free medium if your experiment allows.
Data Interpretation
Q5: I am seeing unexpected or off-target effects in my experiment. Could this be due to compound degradation products?
A5: Absolutely. Degradation products of your primary compound can have their own biological activity, leading to off-target effects.[4] If you suspect this is the case, it is crucial to analyze the purity of your compound stock and its stability in your experimental medium over time using analytical techniques like HPLC or LC-MS to identify any potential degradation products.
Troubleshooting Guides
Guide 1: Assessing Compound Stability in Solution
This guide outlines a general workflow for determining the stability of your compound in an experimental buffer or cell culture medium.
Caption: Experimental workflow for assessing compound stability.
Experimental Protocol:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., DMSO).
-
Dilution: Dilute the stock solution into your experimental buffer or cell culture medium to the final working concentration.
-
Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, and 24 hours). The initial time point (0 hours) serves as your reference.
-
Analysis: Analyze the concentration of the parent compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of the compound as a function of time. A significant decrease in concentration over time indicates instability.
Guide 2: Troubleshooting Inconsistent Assay Results
This guide provides a logical flow for troubleshooting inconsistent results in your experiments that may be related to compound stability.
Caption: Troubleshooting inconsistent experimental results.
Quantitative Data Summary
The following table summarizes factors that can influence compound stability and provides recommended parameters for troubleshooting.
| Parameter | Potential Issue | Recommended Action |
| Temperature | Degradation | Store at -20°C or -80°C. Avoid freeze-thaw cycles. |
| Light | Photodegradation | Store in amber vials or protect from light. |
| pH | Hydrolysis | Test stability at different pH values relevant to your experiment. |
| Solvent | Poor Solubility | Use a suitable solvent (e.g., DMSO) and keep final concentration low. |
| Incubation Time | Degradation over time | Perform a time-course experiment to determine stability. |
| Cellular Activity | Metabolism | Measure compound concentration in the presence and absence of cells. |
References
Technical Support Center: Optimizing Biphenyl-Amide Activity in Cellular Assays
A guide for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the activity of biphenyl-4-carboxylic acid [4-(3-amino-propylamino)-butyl]-amide (BPBA) and related biphenyl-amide compounds in your cellular assays. While specific public data on this compound is limited, this guide leverages established principles for working with small molecule inhibitors, particularly those with a biphenyl-amide scaffold, which are often developed as kinase inhibitors.
Frequently Asked Questions (FAQs)
1. My this compound compound shows lower than expected potency in my cellular assay. What are the potential causes?
Several factors can contribute to lower-than-expected potency. These can be broadly categorized into issues with the compound itself, the assay conditions, and the cell model. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Potency
Caption: Troubleshooting flowchart for addressing low compound potency.
2. How can I improve the solubility of this compound in my cell culture medium?
Poor solubility is a common issue for many small molecules. Here are some strategies to consider:
-
Solvent Selection: While DMSO is a common solvent, ensure the final concentration in your assay does not exceed 0.5% to avoid solvent-induced artifacts.
-
Stock Concentration: Prepare high-concentration stock solutions in a suitable solvent (e.g., 10-50 mM in DMSO).
-
Sonication: Briefly sonicate the stock solution to aid dissolution.
-
Pre-warming Media: Warm the cell culture media to 37°C before adding the compound.
-
Serial Dilutions: Perform serial dilutions in pre-warmed media, vortexing between each dilution.
3. What is the recommended incubation time for this compound in a cellular assay?
The optimal incubation time depends on the specific cellular process being investigated and the mechanism of action of the compound. A time-course experiment is crucial.
| Time Point | Rationale |
| Short (0.5 - 4 hours) | To observe rapid signaling events (e.g., phosphorylation). |
| Intermediate (12 - 24 hours) | To assess effects on gene expression or early phenotypic changes. |
| Long (48 - 72 hours) | To measure effects on cell proliferation, viability, or apoptosis. |
4. I am observing significant cytotoxicity with this compound, even at low concentrations. What should I do?
High cytotoxicity can mask the specific intended effects of the compound.
-
Confirm with a Secondary Viability Assay: Use a different method to confirm the cytotoxicity (e.g., if you used an ATP-based assay, try a membrane integrity assay like LDH release).
-
Reduce Incubation Time: As mentioned above, shorter incubation times may reveal the specific mechanism before widespread cell death occurs.
-
Investigate Off-Target Effects: The compound may be hitting unintended targets. Consider profiling against a panel of related targets (e.g., a kinase panel if this compound is a kinase inhibitor).
Experimental Protocols
Protocol 1: General Cell Viability Assay (ATP-based)
This protocol provides a general method for assessing cell viability, which is a common endpoint for evaluating the effect of a compound like this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom white plates
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the ATP-based reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for a typical cell viability experiment.
Signaling Pathways
While the specific target of this compound is not publicly documented, biphenyl-amide structures are common in kinase inhibitors. Below is a generic representation of a signaling pathway that could be inhibited by such a compound.
Hypothetical Kinase Inhibition Pathway
Caption: A generic kinase signaling cascade potentially inhibited by this compound.
Disclaimer: The information provided is for general guidance and troubleshooting. Specific experimental conditions will need to be optimized for your particular cell line and assay.
Technical Support Center: Overcoming Off-Target Effects of BPBAs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Benzylpenicillin-Binding Protein Acyl-Biotin Probes (BPBAs). Our goal is to help you minimize off-target effects and ensure the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects when using BPBAs?
A1: Off-target effects with BPBAs can arise from several factors. These include the inherent reactivity of the probe with proteins other than the intended penicillin-binding proteins (PBPs), excessively high probe concentrations leading to non-specific binding, and suboptimal experimental conditions such as inappropriate buffer composition or incubation times. Furthermore, the presence of highly abundant proteins with reactive serine or cysteine residues can sometimes lead to inadvertent labeling.
Q2: How can I be sure that the signal I'm observing is from a specific BPBA-PBP interaction?
A2: Confirmation of specificity is crucial. A multi-pronged approach to validation is recommended. This includes performing competition experiments where a surplus of unlabeled penicillin G is used to outcompete the this compound for binding to PBPs. Additionally, using a negative control probe that is structurally similar but lacks the reactive penicillin warhead can help identify non-specific interactions. Orthogonal validation methods, such as western blotting with PBP-specific antibodies or mass spectrometry to identify labeled proteins, are also highly recommended to confirm the identity of the this compound-targeted proteins.[1][2]
Q3: What are the ideal control experiments to include in my this compound labeling protocol?
A3: To ensure the validity of your results, several control experiments are essential:
-
Competition Control: Pre-incubate your sample with an excess of unlabeled penicillin G before adding the this compound probe. A significant reduction in signal compared to the sample without the competitor indicates specific binding to PBPs.
-
Negative Control Probe: Use a probe that is structurally analogous to the this compound but lacks the β-lactam ring responsible for covalent modification of PBPs. This will help identify background signal from non-specific interactions.
-
Vehicle Control: Treat a sample with the vehicle (e.g., DMSO) used to dissolve the this compound to account for any effects of the solvent on the proteome.
-
No Probe Control: A sample that goes through the entire workflow without the addition of the this compound probe is crucial for identifying endogenous biotinylated proteins or other sources of background signal.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal across the entire lane on a streptavidin blot. | 1. Insufficient blocking of the membrane. 2. Probe concentration is too high, leading to widespread non-specific binding. 3. Inadequate washing steps. 4. Contamination with endogenous biotin. | 1. Increase the concentration and/or incubation time of the blocking agent (e.g., BSA or non-fat milk). 2. Perform a dose-response experiment to determine the optimal, lowest effective concentration of the this compound probe. 3. Increase the number and duration of wash steps after probe incubation and after streptavidin-HRP incubation. Use a stringent wash buffer (e.g., with 0.1% Tween-20). 4. Consider using a pre-clearing step with streptavidin-agarose beads to deplete endogenous biotinylated proteins before this compound labeling. |
| Multiple unexpected bands are observed, even after optimizing probe concentration. | 1. The this compound probe may be cross-reacting with other serine hydrolases or proteins with hyper-reactive residues. 2. Proteolytic degradation of target proteins, leading to smaller labeled fragments. | 1. Perform a competition experiment with a broad-spectrum serine hydrolase inhibitor (e.g., PMSF) to see if the off-target bands disappear. 2. Include a protease inhibitor cocktail in your lysis buffer and keep samples on ice throughout the experiment to minimize degradation. |
| No or very weak signal for expected PBPs. | 1. The this compound probe is inactive or degraded. 2. The concentration of active PBPs in the sample is too low. 3. Inefficient transfer of proteins to the membrane during western blotting. 4. Suboptimal labeling conditions (e.g., wrong pH, temperature, or incubation time). | 1. Test the activity of the probe on a positive control sample known to contain high levels of PBPs. Store the probe according to the manufacturer's instructions. 2. Enrich your sample for the fraction containing PBPs (e.g., membrane fraction for many bacteria). 3. Verify transfer efficiency using a total protein stain like Ponceau S. 4. Optimize labeling conditions by testing a range of pH values (typically 7.0-8.0), temperatures (room temperature to 37°C), and incubation times (30 minutes to 2 hours). |
| Inconsistent results between experimental replicates. | 1. Pipetting errors leading to variability in reagent concentrations. 2. Inconsistent incubation times or temperatures. 3. Variation in the amount of total protein loaded per lane. | 1. Ensure all pipettes are properly calibrated. Prepare master mixes of reagents to minimize pipetting variability. 2. Use a temperature-controlled incubator or water bath for all incubation steps. Use a timer to ensure consistent timing. 3. Perform a protein quantification assay (e.g., BCA or Bradford) and ensure equal loading in each lane of the gel. |
Experimental Protocols
Protocol 1: Competitive Labeling to Validate this compound Specificity
This protocol is designed to differentiate specific PBP binding from non-specific interactions.
Methodology:
-
Sample Preparation: Prepare your protein lysate as you normally would for this compound labeling. Ensure to include a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of your lysate using a standard method like the BCA assay.
-
Competition Setup:
-
Test Sample: To an aliquot of your lysate, add the this compound probe at the desired final concentration.
-
Competition Sample: To a separate, identical aliquot of your lysate, add a 100-fold molar excess of unlabeled penicillin G. Incubate for 30 minutes at room temperature to allow the competitor to bind to the PBPs. After the pre-incubation, add the this compound probe at the same final concentration as the test sample.
-
Vehicle Control: To a third aliquot, add the same volume of the vehicle used to dissolve penicillin G and the this compound probe.
-
-
Labeling: Incubate all samples for 1 hour at 37°C.
-
Downstream Analysis: Stop the reaction and process the samples for downstream analysis, such as SDS-PAGE and streptavidin blotting or mass spectrometry.
-
Data Interpretation: A significant decrease in the signal of specific bands in the "Competition Sample" compared to the "Test Sample" indicates that the this compound is specifically binding to PBPs.
Protocol 2: Orthogonal Validation using Western Blot
This protocol confirms the identity of this compound-labeled proteins using specific antibodies.
Methodology:
-
This compound Labeling and Enrichment: Perform this compound labeling on your protein lysate. Following labeling, enrich the biotinylated proteins using streptavidin-agarose beads.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Western Blot:
-
Run the eluate on two parallel SDS-PAGE gels.
-
Transfer the proteins from one gel to a nitrocellulose or PVDF membrane for streptavidin blotting.
-
Transfer the proteins from the second gel to another membrane for western blotting with a PBP-specific antibody.
-
-
Detection:
-
For the first membrane, probe with streptavidin-HRP and detect the biotinylated proteins.
-
For the second membrane, probe with a primary antibody specific to a PBP of interest, followed by a suitable HRP-conjugated secondary antibody.
-
-
Data Interpretation: A band that is positive on both the streptavidin blot and the PBP-specific western blot at the same molecular weight provides strong evidence that the this compound is labeling the intended PBP.
Visualizing Workflows and Pathways
Caption: Experimental workflow for validating this compound specificity.
Caption: Troubleshooting logic for common this compound experimental issues.
References
Technical Support Center: Refinement of BPBA Purification Techniques
Welcome to the technical support center for the purification of 4-biphenylboronic acid (BPBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared 4-biphenylboronic acid (this compound)?
A1: Common impurities in this compound can include:
-
Biphenyl: Formed from the protodeboronation (loss of the boronic acid group) of this compound.
-
Boroxine (Biphenylboronic anhydride): A cyclic trimer formed by the dehydration of this compound. This is often present in commercial this compound.
-
Homocoupling products: Such as quaterphenyl, which can form during Suzuki-Miyaura coupling reactions used to synthesize this compound.[1][2][3]
-
Residual starting materials and reagents: From the synthetic process, for example, bromobiphenyl or Grignard reagents.
-
Inorganic salts: Resulting from workup procedures.
Q2: Why is my this compound purification by standard silica gel chromatography giving poor results (streaking, low yield)?
A2: Arylboronic acids like this compound can be challenging to purify by standard silica gel chromatography for several reasons:
-
Polarity: The boronic acid group is quite polar, leading to strong interactions with the silica gel stationary phase. This can cause significant streaking and poor separation from other polar impurities.
-
Acidity: The Lewis acidic nature of the boron atom can lead to strong adsorption on the silica surface.
-
Decomposition: this compound can dehydrate on the acidic silica surface to form the corresponding boroxine, or undergo protodeboronation, leading to loss of product.
-
Over-adsorption: The product might stick irreversibly to the silica gel, resulting in low recovery.[4]
Q3: What are the most effective methods for purifying this compound?
A3: The most effective purification methods for this compound often involve techniques other than standard silica gel chromatography. These include:
-
Recrystallization: A highly effective method for obtaining high-purity crystalline this compound.
-
Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid group to separate it from neutral impurities.
-
Scavenger Resins: Resins functionalized with diol or amine groups can selectively bind to and remove boronic acids from solution.
-
Derivatization to a Diethanolamine Adduct: this compound can be converted to a stable, crystalline diethanolamine adduct, which can be easily purified by filtration and then hydrolyzed back to the pure boronic acid.[5]
Q4: What level of purity is typically required for this compound in pharmaceutical applications?
A4: For pharmaceutical applications, this compound is typically considered an intermediate. The required purity depends on its stage of use, but generally, a high purity of ≥99% is expected to ensure the quality and safety of the final active pharmaceutical ingredient (API).[6] Rigorous quality control measures are employed throughout the manufacturing process to control impurities.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Too much solvent used | Evaporate some of the solvent to concentrate the solution and re-induce crystallization. |
| Cooling was too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
| Inappropriate solvent choice | The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. If the yield is consistently low, a different solvent or a co-solvent system should be tested. |
| Premature crystallization during hot filtration | Use a pre-heated funnel and filter paper, and keep the solution hot during filtration to prevent the product from crystallizing out along with the impurities. |
| Product remains in the mother liquor | Concentrate the mother liquor and attempt a second-crop crystallization to recover more product. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| High concentration of impurities | The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. Try a preliminary purification step like acid-base extraction before recrystallization. |
| Cooling the solution too quickly | Rapid cooling can cause the solution to become supersaturated too quickly, leading to the formation of an oil instead of crystals. Ensure slow cooling. |
| Inappropriate solvent | The solvent may be too nonpolar for the compound. Try using a more polar solvent or a co-solvent system. |
| Melting point of this compound is below the boiling point of the solvent | This is unlikely for this compound (m.p. 235-239 °C) with common recrystallization solvents. However, if this occurs with other compounds, a solvent with a lower boiling point should be chosen. |
Issue 3: Inefficient Separation During Acid-Base Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of this compound | Ensure the aqueous base (e.g., NaOH, NaHCO₃) is of sufficient concentration and volume to react with all the this compound. Mix the biphasic solution thoroughly to maximize the interfacial area for the reaction. |
| Emulsion formation | An emulsion can form at the interface of the organic and aqueous layers, making separation difficult. To break the emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. |
| Precipitation of the boronate salt | If the concentration of the sodium salt of this compound in the aqueous layer is too high, it may precipitate. Use a larger volume of the aqueous base to ensure the salt remains dissolved. |
| Incomplete re-protonation | When acidifying the aqueous layer to recover the this compound, add the acid slowly and check the pH with litmus paper to ensure complete precipitation of the product. |
Quantitative Data on Purification Methods
The following table summarizes representative data for common this compound purification techniques. The exact values can vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Notes |
| Recrystallization | >99.5 | 85-95 | Highly effective for removing most impurities. Yield can be optimized by careful solvent selection and technique. For boric acid, a related compound, a purity of 99.94% and a yield of 95.36% have been reported after two crystallizations.[7] |
| Anti-Solvent Recrystallization | >99.8 | >98 | The use of an anti-solvent can significantly improve the yield. For boric acid, this method has been shown to increase the yield to 99.61% with a purity of 99.98%.[7] |
| Acid-Base Extraction | 95-99 | 90-98 | Very effective for removing neutral impurities like biphenyl. The final purity may be limited by the presence of other acidic impurities. |
| Column Chromatography (Silica Gel) | Variable (can be >99%) | 50-80 | Yield can be low due to adsorption and decomposition on silica. Often used as a final polishing step if other methods fail to remove specific impurities. Purity can be significantly improved, for instance, from 0.8% to 99.3% for resveratrol, a natural product.[8] |
| Scavenger Resins (e.g., SiliaBond DEAM) | >99 | >95 | Highly selective for boronic acids, offering a clean and efficient purification with high recovery. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound to high purity (>99.5%).
Materials:
-
Crude 4-biphenylboronic acid (this compound)
-
Recrystallization solvent (e.g., Toluene, Acetone/Water, or Ethanol/Water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Methodology:
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the this compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with gentle swirling until all the this compound dissolves. If necessary, add more hot solvent dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven or in a desiccator.
Protocol 2: Acid-Base Extraction of this compound
Objective: To separate this compound from neutral impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Diethyl ether, Ethyl acetate)
-
Aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)
-
Aqueous acid (e.g., 1 M HCl)
-
Separatory funnel
-
Beakers
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent in a beaker.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the aqueous base.
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated this compound (as a boronate salt) will be in the aqueous layer. Drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Add a fresh portion of the aqueous base to the organic layer in the separatory funnel and repeat the extraction to ensure complete removal of the this compound. Combine the aqueous layers.
-
Wash Organic Layer: The organic layer, now containing neutral impurities, can be washed with brine, dried over an anhydrous drying agent, filtered, and the solvent evaporated to isolate the neutral compounds.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add the aqueous acid with stirring until the solution is acidic (test with litmus paper). The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold water, and dry.
Visualizations
Caption: A general workflow for the purification of 4-biphenylboronic acid (this compound).
Caption: A troubleshooting decision tree for common this compound purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
Technical Support Center: Synthesis of Bis(phthalic anhydride) Monomers
Welcome to the Technical Support Center for the synthesis of high-purity bis(phthalic anhydride) monomers. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of monomers like 4,4'-(1,3-phenylene)bis(4-benzoyl)phthalic anhydride (BPBA) and its analogues.
While specific literature on this compound synthesis is limited, this guide uses the well-documented synthesis of a structurally related and industrially significant dianhydride, 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) , as a representative example. The principles and troubleshooting steps outlined here are broadly applicable to the synthesis of similar aromatic polyimide precursors.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for BPADA?
A1: BPADA is typically synthesized via a multi-step process that involves a nucleophilic aromatic substitution reaction between the disodium salt of bisphenol A and a halogenated phthalic anhydride derivative, followed by hydrolysis and dehydration.[1][2][3] The key steps are:
-
Formation of the disodium salt of bisphenol A.
-
Nucleophilic substitution reaction with 4-chlorophthalic anhydride or a related derivative.[1][3]
-
Hydrolysis of the resulting bis(phthalimide) or related intermediate to form the tetracarboxylic acid.
-
Dehydration (imidization) of the tetracarboxylic acid to yield the final dianhydride, BPADA.[1][3]
Q2: Why is the purity of the final dianhydride monomer crucial?
A2: High-purity dianhydride monomers are essential for synthesizing high molecular weight polyimides with desirable mechanical and thermal properties.[4] Impurities can act as chain terminators during polymerization, leading to lower molecular weights and compromising the performance of the final polymer.
Q3: What are the common analytical techniques used to characterize BPADA?
A3: The purity and structure of BPADA are typically confirmed using a combination of analytical methods:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups, such as the anhydride C=O stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the monomer.[5]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability of the compound.[5]
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the final product.
Troubleshooting Guide
Issue 1: Low Overall Yield
Q: My overall yield of BPADA is significantly lower than expected. What are the potential causes and how can I address them?
A: Low yield can stem from several factors throughout the multi-step synthesis. Here’s a breakdown of potential issues and solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete formation of the bisphenol A disodium salt: The nucleophilicity of the phenoxide is crucial for the substitution reaction. | - Ensure the use of a strong, dry base (e.g., sodium hydroxide, potassium carbonate).- Use an appropriate solvent that allows for the complete formation of the salt.- Ensure anhydrous (dry) conditions to prevent the base from being consumed by water. |
| Inefficient nucleophilic substitution: This is the key bond-forming step and is often the most challenging. | - Reaction Temperature: Ensure the reaction is heated to the optimal temperature to overcome the activation energy barrier.[3]- Choice of Solvent: Use a high-boiling point, polar aprotic solvent (e.g., DMF, DMAc, or DMSO) to facilitate the reaction.[5]- Reaction Time: Allow for a sufficient reaction time for the substitution to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. | - Purity of Reactants: Use high-purity starting materials to minimize side reactions.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide.[5] |
| Loss of product during workup and purification: The isolation and purification steps can lead to significant product loss. | - Purification Method: Recrystallization is a common method for purifying BPADA. Optimize the solvent system (e.g., a mixture of toluene and acetic anhydride) to maximize the recovery of pure crystals.[6]- Filtration: Ensure efficient filtration and washing of the product to minimize losses. |
Issue 2: Impurities in the Final Product
Q: My final BPADA product shows impurities in the analytical characterization (e.g., NMR or FTIR). What is the likely source of these impurities and how can I remove them?
A: Impurities can be unreacted starting materials, intermediates, or byproducts of side reactions.
| Potential Impurity | Source and Solution |
| Unreacted Bisphenol A or 4-chlorophthalic anhydride | Source: Incomplete reaction due to incorrect stoichiometry, insufficient reaction time, or suboptimal temperature.Solution: Ensure precise stoichiometry of reactants. Monitor the reaction to completion. Optimize reaction conditions (temperature, time). Purify the final product by recrystallization.[6] |
| Partially reacted intermediates | Source: The reaction did not proceed to the formation of the fully substituted product.Solution: Increase reaction time and/or temperature. Ensure efficient mixing. |
| Hydrolyzed dianhydride (tetracarboxylic acid) | Source: Exposure of the final product to moisture. BPADA is sensitive to moisture.[7]Solution: Handle and store the final product under anhydrous conditions. Dry the purified product thoroughly under vacuum. |
Experimental Protocols
Synthesis of 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
This protocol is a general representation and may require optimization for specific laboratory conditions.
Step 1: Formation of Bisphenol A Disodium Salt
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve bisphenol A in a suitable solvent (e.g., toluene or DMF).
-
Add a stoichiometric amount of a strong base (e.g., 32 wt.% aqueous sodium hydroxide) and stir until the bisphenol A is completely dissolved.[3]
-
Heat the mixture to facilitate the formation of the disodium salt.
Step 2: Nucleophilic Aromatic Substitution
-
To the solution of the bisphenol A disodium salt, add 4-chlorophthalic anhydride and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[3]
-
Heat the reaction mixture to reflux (e.g., 140-145°C) and maintain for several hours (e.g., 5-15 hours), monitoring the reaction progress by TLC or HPLC.[3]
Step 3: Hydrolysis and Dehydration
-
After the reaction is complete, the intermediate is typically hydrolyzed to the corresponding tetracarboxylic acid.
-
The tetracarboxylic acid is then dehydrated to form the dianhydride. This can be achieved by heating in a mixture of acetic acid and acetic anhydride.
Step 4: Purification
-
The crude BPADA can be purified by recrystallization. A common solvent system is a mixture of toluene and acetic anhydride.[6]
-
Dissolve the crude product in the solvent mixture at reflux, allow it to cool slowly to form crystals, filter, and wash the crystals with a suitable solvent (e.g., toluene).[6]
-
Dry the purified BPADA under vacuum at an elevated temperature (e.g., 180°C) to remove any residual solvent and moisture.[6]
Quantitative Data Summary
| Parameter | Typical Value / Condition | Reference |
| Reactants | Bisphenol A, 4-chlorophthalic anhydride | [3] |
| Base | Sodium Hydroxide (aqueous solution) | [3] |
| Catalyst | Benzyltriethylammonium chloride | [3] |
| Solvent | Toluene, Trimethylbenzene, DMF | [3][6] |
| Reaction Temperature | 140 - 172 °C | [3] |
| Reaction Time | 5 - 15 hours | [3] |
| Purification Method | Recrystallization from Toluene/Acetic Anhydride | [6] |
| Expected Yield | ~70-85% | [3][6] |
| Melting Point | 184-187 °C | [2][7] |
Visualizations
Caption: Experimental workflow for the synthesis of BPADA.
Caption: Troubleshooting decision tree for BPADA synthesis.
References
- 1. Cas 38103-06-9,4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) | lookchem [lookchem.com]
- 2. 4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) | 38103-06-9 [chemicalbook.com]
- 4. Bisphenol A bis(phthalic anhydride) - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. BPADA;4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) CAS-no-38103-06-9 - Career Henan Chemical Co. [coreychem.com]
Technical Support Center: Addressing Cytotoxicity of Branched Peptide Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals working with branched peptide boronic acids (BPBAs). It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to cytotoxicity that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Are branched peptide boronic acids expected to be cytotoxic?
A1: The cytotoxicity of branched peptide boronic acids (BPBAs) is highly dependent on their specific design and intended application. While the boronic acid functional group itself generally has low toxicity, the overall structure of the peptide dictates its biological activity.[1] Some BPBAs are designed to be non-toxic and are used as ligands for biomolecules like RNA.[2] Conversely, many peptide boronic acids are developed as potent inhibitors of enzymes such as proteasomes, and their intended mechanism of action is to induce apoptosis in target cells, particularly cancer cells.[1][3] Therefore, cytotoxicity can be an expected on-target effect.
Q2: What are the primary mechanisms of BPBA-induced cytotoxicity?
A2: The most well-characterized mechanism of cytotoxicity for many peptide boronic acids is the inhibition of the 26S proteasome.[3] By binding to the active site of the proteasome, these compounds disrupt cellular protein homeostasis, leading to the accumulation of misfolded and regulatory proteins. This can trigger the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately lead to apoptosis (programmed cell death) through various signaling pathways.[4] Off-target effects on other cellular proteases or signaling pathways could also contribute to cytotoxicity.
Q3: What are common reasons for observing unexpected cytotoxicity in my experiments?
A3: Unexpected cytotoxicity can arise from several factors unrelated to the on-target activity of your this compound. These include:
-
Peptide Impurities: Residual reagents from synthesis (e.g., trifluoroacetic acid - TFA), truncated or modified peptide sequences, and other byproducts can be cytotoxic.[5][6][7][8][9]
-
Solubility Issues: Poor solubility of the this compound in your culture medium can lead to the formation of aggregates, which may have different biological activities or induce cellular stress.[10][11][12][13][14]
-
Compound Instability: Degradation of the this compound in the culture medium can generate byproducts with unanticipated cytotoxic effects.
-
Contamination: Microbial contamination (e.g., mycoplasma or endotoxins) in cell cultures or reagents can induce cytotoxicity.[15][16]
-
High Solvent Concentration: The solvent used to dissolve the this compound (e.g., DMSO) can be toxic to cells at high concentrations.[17]
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: Differentiating between on-target and off-target effects is crucial. Here are a few strategies:
-
Use of a Negative Control: Synthesize or obtain a version of your this compound where the boronic acid is replaced with a carboxylic acid or another non-inhibitory group. If this control compound is not cytotoxic, it suggests the boronic acid moiety is essential for the observed effect.
-
Target Engagement Assays: Directly measure the inhibition of the intended target (e.g., proteasome activity assay) in parallel with your cytotoxicity assays. A strong correlation between target inhibition and cell death supports an on-target mechanism.
-
Dose-Response Analysis: On-target effects typically show a clear dose-dependent relationship.
-
Testing in Different Cell Lines: Compare the cytotoxicity in cell lines with varying expression levels of the target protein. Higher target expression may correlate with increased sensitivity.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
If you observe a higher-than-expected level of cell death in your experiments, follow this troubleshooting workflow:
Troubleshooting Workflow for Unexpectedly High Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Guide 2: Inconsistent or Irreproducible Cytotoxicity Results
For variability between experiments, consider these factors:
-
Peptide Stock Solution:
-
Problem: Repeated freeze-thaw cycles can degrade the peptide.
-
Solution: Aliquot the lyophilized peptide or stock solution into single-use volumes and store at -80°C.
-
-
Peptide Solubility:
-
Cell Seeding Density:
-
Problem: Variations in the number of cells seeded can significantly impact the outcome of cytotoxicity assays.
-
Solution: Maintain a consistent cell seeding protocol and ensure even cell distribution in the wells.
-
-
Assay Timing:
-
Problem: The timing of compound addition and the duration of the assay can affect results.
-
Solution: Standardize all incubation times precisely.
-
Data Presentation
Table 1: Representative Cytotoxicity of Peptide Boronic Acids
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various peptide boronic acids against different cell lines. Note that data for specifically branched peptide boronic acids is limited in the public domain; the examples provided are primarily linear peptide boronic acids to illustrate the range of potencies.
| Compound ID | Peptide Sequence/Structure | Target | Cell Line | IC50 (nM) | Reference |
| Bortezomib | Pyz-Phe-boroLeu | Proteasome (β5) | Multiple Myeloma (RPMI-8226) | 7 | [15] |
| Ixazomib | N/A | Proteasome (β5) | Multiple Myeloma | N/A | [1] |
| Compound 15 | Dipeptide boronic acid | Proteasome | U266 (Multiple Myeloma) | 4.60 | [15] |
| Compound II-7 | Tripeptide proline-boronic acid | Proteasome (ChT-L) | MGC803 (Gastric Carcinoma) | 9.8 | [1] |
| Compound 66 | Dipeptide boronate with zinc-binding group | Proteasome & HDAC | RPMI-8226 (Multiple Myeloma) | 6.66 | [15] |
| WLS6a | N-terminal peptide boronic acid | hClpXP (Serine Protease) | N/A | 29,000 | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
96-well flat-bottom plates
-
Branched peptide boronic acid (this compound) stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only and no-treatment controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 2: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DNase I (for positive control)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Treat cells with the this compound for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 for 5-15 minutes on ice. This allows the TdT enzyme to access the nucleus.
-
Controls:
-
Positive Control: Treat a sample with DNase I (1 µg/mL) for 15-30 minutes to induce DNA breaks.
-
Negative Control: Prepare a sample where the TdT enzyme is omitted from the reaction mix.
-
-
TdT Labeling: Incubate the samples with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
Detection: Wash the cells and, if necessary, perform secondary detection steps (e.g., with a fluorescently labeled antibody).
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
Signaling Pathway Diagrams
Proteasome Inhibition-Induced Apoptosis
Many cytotoxic peptide boronic acids function by inhibiting the proteasome. This diagram illustrates the major signaling pathways activated upon proteasome inhibition, leading to apoptosis.
Caption: Signaling cascade following proteasome inhibition by BPBAs.
References
- 1. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. agilent.com [agilent.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. genscript.com [genscript.com]
- 13. jpt.com [jpt.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 16. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing BPBA Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-borono-L-phenylalanine (BPBA or BPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing this compound cell permeability for applications such as Boron Neutron Capture Therapy (BNCT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake into cancer cells?
A1: The primary mechanism for this compound uptake into cancer cells is through amino acid transporters, predominantly the L-type amino acid transporter 1 (LAT1).[1][2][3] LAT1 is often overexpressed in various cancer cells, which allows for the selective accumulation of this compound in tumor tissues.[3][4] Other transporters like ATB0,+ and LAT2 can also contribute to this compound transport, particularly at higher concentrations.[1]
Q2: Why is enhancing this compound cell permeability important for BNCT?
A2: The effectiveness of Boron Neutron Capture Therapy (BNCT) is highly dependent on the selective delivery and sufficient accumulation of boron-10 (¹⁰B) within tumor cells.[1][4] Enhancing this compound's cell permeability leads to higher intracellular boron concentrations, which is a critical factor for the success of BNCT.[2][5] A sufficient concentration, generally considered to be at least 20 µg of ¹⁰B per gram of tumor tissue, is required for the neutron capture reaction to be effective.[6]
Q3: What are the main challenges associated with this compound delivery?
A3: The primary challenges with this compound delivery include its poor water solubility and limited retention time within tumor cells.[7] The compound can be expelled from the cell via an "antiport" mechanism, making it difficult to maintain the necessary intracellular concentration for effective BNCT. This often necessitates continuous and high-dose infusions during clinical trials.[3]
Troubleshooting Guide
Issue 1: Low intracellular accumulation of this compound in cancer cell lines.
-
Possible Cause 1: Low expression of LAT1 transporters.
-
Troubleshooting Tip: Verify the expression level of LAT1 in your cell line using techniques like Western blot or qPCR. If LAT1 expression is low, consider using a different cell line known to have high LAT1 expression or genetically engineering your current cell line to overexpress LAT1. The expression of LAT1 is positively correlated with intracellular ¹⁰B accumulation.[2]
-
-
Possible Cause 2: Inefficient transport or rapid efflux.
-
Troubleshooting Tip 1: L-Amino Acid Preloading. Pre-incubating cells with certain L-amino acids, such as L-DOPA or L-tyrosine, can enhance the subsequent uptake of this compound.[8][9] This strategy leverages the antiport mechanism of LAT1 to increase this compound accumulation.
-
Troubleshooting Tip 2: Nanoparticle-based delivery. Encapsulating this compound into nanoparticles can improve its cellular uptake and retention.[10][11] Various nanoparticle systems, such as polydopamine-based nanoparticles or liposomes, have been shown to increase intracellular boron concentration.[7][12]
-
-
Possible Cause 3: Suboptimal this compound formulation.
-
Troubleshooting Tip: this compound has poor water solubility. Using a water-soluble form, such as the this compound-fructose complex (BPA-F), can improve its bioavailability in culture media.[4][7] Alternatively, complexing this compound with PEG400 has been shown to significantly improve its water solubility and tumor cell uptake.[10]
-
Issue 2: High toxicity or off-target effects observed in experiments.
-
Possible Cause: High concentrations of free this compound.
-
Troubleshooting Tip: Nanoparticle encapsulation can help reduce the systemic toxicity of this compound by providing a more targeted delivery to tumor cells and potentially allowing for a lower overall dose.[10] Biosafety assays have shown that certain nanoparticle formulations have low hemolysis rates and no significant histological toxicity in major organs.[10]
-
Issue 3: Inconsistent results in this compound uptake assays.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Tip: Ensure consistent experimental parameters such as incubation time, temperature, and this compound concentration. For quantitative assessment of this compound uptake, High-Performance Liquid Chromatography (HPLC) is a reliable method.[1] Single-cell inductively coupled plasma mass spectrometry (SC-ICP-MS) can be used to assess the heterogeneity of this compound uptake within a cell population.[9]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing this compound cell permeability.
Table 1: Enhancement of this compound Uptake Using Different Strategies
| Strategy | Cell Line / Model | Fold Increase in Uptake (Compared to Control) | Reference |
| PEG400-BPA Complex | GL261 cells | Nearly 2-fold | [10] |
| L-DOPA Preloading | C6 glioma rat model | 2.7-fold | [8] |
| Low-Dose γ-Radiation (0.1 Gy) | Orthotopic human oral squamous cell carcinoma model | 52.2% increase in tumor accumulation | [3] |
| B-PDA Nanoparticles | U87 Glioma Orthotopic Model | Tumor-to-brain ratio of 6.83 ± 1.75 | [10] |
| BCD–Exos | U-87-MG glioma cells | T/N ratio enhanced from 2.03 to 5.28 | [10] |
| PVA-BPA Complex | In vivo studies | Higher tumor accumulation than fructose-BPA | [7] |
Table 2: Kinetic Parameters of this compound Transport by Amino Acid Transporters
| Transporter | K_m Value (μM) | Reference |
| LAT1 | 20.3 ± 0.8 | [1] |
| LAT2 | 88.3 ± 5.6 | [1] |
| ATB⁰,⁺ | 137.4 ± 11.7 | [1] |
Experimental Protocols
1. Protocol for Measuring this compound Uptake in Cell Culture
-
Cell Seeding: Seed cancer cells in a 6-well plate and culture until they reach 80-90% confluency.
-
Washing: Remove the growth medium and wash the cells with warm phosphate-buffered saline (PBS).
-
Incubation with this compound: Incubate the cells with a 2 mM this compound solution, typically complexed with D-fructose, at 37°C for 120 minutes.[9] A control group should be incubated with the fructose solution alone.
-
Cell Lysis: After incubation, wash the cells again with PBS and lyse them.
-
Quantification: Determine the intracellular boron concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or HPLC.[1][9]
2. Protocol for In Vitro BNCT Experiment
-
Cell Preparation: Incubate cells with either elemental boron nanoparticles (eBNPs) or this compound at an equivalent concentration of 40 µg ¹⁰B/mL for 24 hours.[6] Control cells should be incubated without any boron compound.
-
Neutron Irradiation: Irradiate the cells with a thermal or epithermal neutron source at varying fluences (e.g., 2.685, 5.370, or 8.055 × 10¹²/cm²).[6]
-
Cell Viability Assay: After irradiation, assess cell viability using a colony-forming assay. Fit the cell survival curves to the linear-quadratic model to calculate radiobiological parameters.[6]
Visualizations
Caption: Signaling pathway of this compound uptake and efflux via the LAT1 transporter.
Caption: Experimental workflow for nanoparticle-mediated delivery of this compound.
Caption: Logical relationship for troubleshooting low this compound accumulation.
References
- 1. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Boron Neutron Capture Therapy: Current Status and Challenges [frontiersin.org]
- 5. ET-14: OPTIMISATION OF BORONOPHENYLALANINE (BPA) DELIVERY AND LAT1 EXPRESSION FOR THE CLINICAL APPLICATION OF BORON NEUTRON CAPTURE THERAPY (BNCT) IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer-Stabilized Elemental Boron Nanoparticles for Boron Neutron Capture Therapy: Initial Irradiation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron delivery systems for enhanced boron neutron capture therapy: a comprehensive review [jkslms.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual-Functional Nanoliposome with High BPA Loading for Targeted MRI-Guided BNCT of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating BPBA Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in Biologically-driven Pathway and Biomarker Analysis (BPBA) experimental design.
Troubleshooting Guides
Issue: Inconsistent or Non-reproducible Biomarker Quantification
Q1: My mass spectrometry (or qPCR) results for the same biomarker vary significantly across different experiments. What could be the cause?
A1: Inconsistent biomarker quantification is a frequent challenge that often points to pre-analytical variability. The handling and processing of biological samples before the analysis can introduce significant errors. Key factors to investigate include:
-
Sample Collection and Handling: Variations in collection tubes, anticoagulants, and processing times can alter biomarker stability. For instance, some studies have shown that the use of different collection tubes can lead to variations of over 10% in measured biomarker levels.[1][2] Delays in processing, especially at room temperature, can affect the stability of certain analytes.[1][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade sensitive biomarkers. It has been observed that certain amyloid-beta (Aβ) levels can significantly decrease after just a single freeze-thaw cycle.[1]
-
Storage Conditions: The temperature and duration of sample storage are critical. Long-term storage at inappropriate temperatures can lead to biomarker degradation.
Troubleshooting Steps:
-
Review and Standardize Protocols: Establish and strictly adhere to standardized operating procedures (SOPs) for sample collection, processing, and storage.[4] This includes defining the exact type of collection tube, centrifugation parameters, and time limits for each step.
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes upon initial processing to avoid the need for repeated thawing of the entire sample.
-
Implement Quality Control (QC) Samples: Include pooled QC samples in each analytical run to monitor for batch effects and assess the overall reproducibility of your measurements.
Issue: Pathway Analysis Yields No Significant Results or Biologically Irrelevant Pathways
Q2: I've performed a pathway analysis on my gene expression data, but the results are not statistically significant, or the enriched pathways don't make biological sense for my study. What went wrong?
A2: This is a common issue in bioinformatics analysis and can stem from several factors, from the initial experimental design to the parameters used in the analysis software.
-
Insufficient Statistical Power: The number of biological replicates in your experiment may be too low to detect statistically significant changes in gene expression. Small sample sizes can lead to unreliable results, especially in high-dimensional datasets.[5]
-
Inappropriate Background/Universe Definition: The set of all genes used as a background for the enrichment analysis is crucial. Using an inappropriate or default background that doesn't accurately represent the genes expressed in your specific biological system can lead to skewed results.
-
Outdated or Irrelevant Pathway Databases: The biological databases used for enrichment analysis are constantly being updated. Using an outdated database may mean that newly discovered pathways or gene functions are not included.[6]
-
Ignoring Gene-Gene Interactions: Standard pathway analysis often treats genes as independent entities, which is a simplification. The topology of the pathway and the interactions between genes can influence the results.
Troubleshooting Steps:
-
Power Analysis: Before starting an experiment, perform a power analysis to determine the appropriate sample size needed to achieve statistically significant results.
-
Define a Custom Background: Whenever possible, use a custom background list of all genes detected above a certain expression threshold in your experiment for the enrichment analysis.
-
Use Multiple and Updated Databases: Cross-reference your results using multiple pathway databases (e.g., KEGG, Reactome, GO) to see if there is a consensus. Ensure you are using the latest versions of these databases.
-
Consider Topology-Based Methods: Explore pathway analysis tools that take into account the topology of the signaling pathways, as these can sometimes provide more insightful results.
Frequently Asked Questions (FAQs)
Q: How can I minimize the impact of pre-analytical variables on my biomarker study?
A: Minimizing pre-analytical variability is crucial for the reliability of biomarker data.[2] A key strategy is the development and strict implementation of a detailed Standard Operating Procedure (SOP) for sample handling. This SOP should cover every step from sample collection to storage, including specifics on collection tubes, processing times and temperatures, and storage conditions.[4] Providing clinical sites with standardized sample collection kits and comprehensive training for personnel can also significantly reduce variability.[4]
Q: What is the difference between a prognostic and a predictive biomarker?
A: A prognostic biomarker provides information about the likely outcome of a disease in an untreated individual. For example, it might predict disease progression or recurrence. A predictive biomarker , on the other hand, provides information about the likely benefit or harm from a specific treatment. It helps to predict how a patient will respond to a particular therapy.[7]
Q: Why is it important to include both positive and negative controls in my experiments?
A: Positive and negative controls are fundamental to good experimental design. Positive controls are samples where a known effect is expected, and they help to ensure that your assay is working correctly. If you don't get the expected result with your positive control, it indicates a problem with the experimental setup. Negative controls are samples where no effect is expected. They help to identify and control for non-specific signals and background noise.
Data Presentation
Table 1: Impact of Pre-analytical Variables on Selected Biomarker Stability
| Biomarker | Pre-analytical Variable | Sample Type | Observed Effect | Reference |
| Amyloid-beta 40 (Aβ40) | 24-hour processing delay | Plasma & Serum | Significant decrease | [1] |
| Amyloid-beta 42 (Aβ42) | Single freeze-thaw cycle | Plasma & Serum | Significant decrease | [1] |
| Glial Fibrillary Acidic Protein (GFAP) | Up to 72-hour processing delay | Plasma & Serum | Modestly affected | [1] |
| Neurofilament light (NfL) | Up to 72-hour processing delay | Plasma & Serum | Modestly affected | [1] |
| Phosphorylated tau 181 (p-tau-181) | 24-72 hour processing delay | Plasma | Notable increase | [1] |
| Phosphorylated tau 181 (p-tau-181) | 24-72 hour processing delay | Serum | Stable | [1] |
Experimental Protocols
Protocol: Mass Spectrometry-Based Protein Biomarker Discovery
This protocol outlines a general workflow for the discovery of protein biomarkers using mass spectrometry.
-
Experimental Design and Sample Collection:
-
Clearly define the clinical question and the intended use of the biomarker.
-
Select appropriate patient cohorts and control groups.
-
Follow a strict SOP for sample collection and processing to minimize pre-analytical variability.
-
-
Sample Preparation:
-
Protein Extraction: Extract proteins from the biological samples (e.g., plasma, tissue).
-
Protein Digestion: Digest the extracted proteins into smaller peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional): For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ) to allow for multiplexing of samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Separate the peptides using liquid chromatography based on their physicochemical properties.
-
Introduce the separated peptides into the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence.
-
-
Data Analysis:
-
Protein Identification: Use database search algorithms (e.g., Sequest, Mascot) to identify the proteins from the peptide fragmentation data.
-
Protein Quantification: Quantify the relative abundance of the identified proteins across different samples.
-
Statistical Analysis: Perform statistical tests to identify proteins that are differentially expressed between the patient and control groups.
-
-
Candidate Biomarker Validation:
-
Validate the candidate biomarkers in an independent cohort of samples using a targeted proteomic approach, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Mandatory Visualization
References
- 1. Pre-Analytical Variables Influencing Stability of Blood-Based Biomarkers of Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Preanalytical Variables and their Effects on Clinical Biomarkers of Oncology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The secrets to pathway analysis - Bioinformatics Software | QIAGEN Digital Insights [digitalinsights.qiagen.com]
- 7. Study Designs and Statistical Analyses for Biomarker Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of BPBAs: A Comparative Guide to Key Methodologies
For researchers, scientists, and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended molecular target within a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of Broad-Spectrum Probe-Based Assays (BPBAs), offering insights into their principles, protocols, and comparative performance.
The validation of target engagement is paramount to establishing a clear link between a compound's molecular mechanism and its physiological effects. A variety of techniques have been developed to provide direct and indirect evidence of this crucial interaction. This guide will delve into the experimental details and comparative advantages of several prominent methods: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Fluorescence Polarization (FP), alongside other complementary approaches like NanoBRET™ and Drug Affinity Responsive Target Stability (DARTS).
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement assay depends on several factors, including the nature of the target protein, the properties of the compound, the desired throughput, and the specific information required (e.g., affinity, occupancy). The following table summarizes the key features of the primary methods discussed in this guide.
| Method | Principle | Cellular Context | Labeling Requirement | Typical Readout | Throughput | Quantitative Data |
| CETSA | Ligand-induced thermal stabilization of the target protein.[1] | Intact cells or cell lysates.[1] | No (for endogenous proteins).[1] | Quantification of soluble protein after heat shock (Western Blot, MS, ELISA).[1] | Low to high, depending on the detection method.[1] | EC50/IC50 from isothermal dose-response curves (ITDRF-CETSA).[2] |
| Photoaffinity Labeling (PAL) | Covalent cross-linking of a photoreactive probe to its target upon UV irradiation.[3] | Live cells or cell lysates.[3] | Yes (photoreactive group and often a reporter tag on the probe).[3] | Identification and quantification of labeled proteins (MS, in-gel fluorescence).[4] | Low to medium. | Semi-quantitative; can be used in competition assays to estimate binding affinity.[4] |
| Fluorescence Polarization (FP) | Change in the polarization of emitted light from a fluorescent probe upon binding to a larger protein.[5] | Cell lysates or purified proteins.[6] | Yes (fluorescent probe/tracer).[5] | Millipolarization (mP) units.[7] | High; suitable for multi-well plate formats.[8] | Quantitative IC50/Ki values from competition assays.[9] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[10] | Intact cells.[10] | Yes (luciferase tag on target and a fluorescent tracer).[10] | Ratiometric measurement of light emission at two wavelengths.[10] | High; suitable for multi-well plate formats.[11] | Quantitative IC50 values, apparent affinity (Ki), and residence time.[6][12] |
| DARTS | Ligand-induced conformational change leading to protection from proteolysis.[13] | Primarily cell lysates.[13] | No.[13] | Quantification of intact protein after limited proteolysis (Western Blot, MS).[13] | Low to medium. | Semi-quantitative; can generate dose-response curves for IC50 estimation.[14] |
Quantitative Data Presentation
To illustrate the comparative performance of these assays, the following tables present hypothetical quantitative data for the engagement of a kinase inhibitor ("Inhibitor X") with its target kinase ("Kinase Y").
Table 1: Comparison of EC50/IC50 Values for Inhibitor X Targeting Kinase Y
| Method | EC50/IC50 (nM) | Reference |
| CETSA (ITDRF) | 150 | Fictional Data |
| NanoBRET™ | 125 | Fictional Data |
| Fluorescence Polarization | 110 | Fictional Data |
| Photoaffinity Labeling (Competition) | ~200 | Fictional Data |
Table 2: Comparison of Cellular vs. Biochemical Potency of Kinase Inhibitors
| Inhibitor | Target Kinase | NanoBRET™ IC50 (nM) in Live Cells | Biochemical IC50 (nM) |
| Dasatinib | ABL1 | 1.5 | 0.8 |
| Sorafenib | BRAF | 180 | 22 |
| AST-487 | RET | 3.2 | 0.8 |
| Foretinib | MET | 1.1 | 0.4 |
This data is representative and adapted from literature to illustrate the potential differences observed between cellular and biochemical assays.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of target engagement assays. Below are outlines of the experimental protocols for the key techniques.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is based on the principle that the binding of a ligand increases the thermal stability of its target protein.[1]
-
Cell Treatment: Treat cultured cells with the compound of interest or vehicle control for a defined period.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler. This creates a "melt curve." For isothermal dose-response (ITDR), cells are treated with varying compound concentrations and heated at a single, optimized temperature.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[11]
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of the target protein in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.[1]
-
Data Analysis: For melt curves, plot the amount of soluble protein against temperature to determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement. For ITDRF, plot the amount of soluble protein against the compound concentration to generate a dose-response curve and calculate the EC50.[2]
Photoaffinity Labeling (PAL) Protocol
PAL utilizes a photoreactive chemical probe to covalently bind to its target upon light activation.[3]
-
Probe Design and Synthesis: A photoaffinity probe typically consists of the small molecule of interest, a photoreactive group (e.g., diazirine, benzophenone), and a reporter tag (e.g., biotin, alkyne for click chemistry).[3]
-
Cellular Incubation: Incubate live cells or cell lysates with the photoaffinity probe.
-
UV Irradiation: Expose the samples to UV light of a specific wavelength to activate the photoreactive group, leading to covalent cross-linking with interacting proteins.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using the reporter tag (e.g., streptavidin beads for biotin).
-
Protein Identification: Identify the captured proteins using mass spectrometry.
-
Validation: Competition experiments, where cells are co-incubated with the probe and an excess of the unlabeled parent compound, are crucial to confirm specific binding. A reduction in the labeling of a protein in the presence of the competitor indicates specific target engagement.[4]
Fluorescence Polarization (FP) Protocol
FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5]
-
Assay Setup: In a microplate, combine the purified target protein with a fluorescently labeled version of the ligand (tracer).
-
Excitation and Emission: Excite the sample with plane-polarized light. The emitted light is measured in planes parallel and perpendicular to the excitation plane.[8]
-
Polarization Measurement: The instrument calculates the fluorescence polarization (in mP). A small, freely tumbling tracer will have a low mP, while a tracer bound to a larger protein will have a higher mP due to slower rotation.[7]
-
Competition Assay: To determine the affinity of an unlabeled compound, perform a competition experiment. Incubate the target protein and the fluorescent tracer with increasing concentrations of the unlabeled test compound.
-
Data Analysis: The test compound will displace the tracer, leading to a decrease in the mP value. Plot the mP values against the concentration of the test compound to generate a dose-response curve and calculate the IC50.[9]
Mandatory Visualizations
To further clarify the experimental workflows and underlying principles, the following diagrams are provided.
References
- 1. Fluorescence polarization for the evaluation of small-molecule inhibitors of PCAF BRD/Tat-AcK50 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. blog.cellsignal.com [blog.cellsignal.com]
A Comparative Guide to Bicyclo[1.1.1]pentane Boronic Acids (BPBAs) and Linear Peptide Boronic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors is paramount. Boronic acids have emerged as a versatile class of compounds, capable of forming reversible covalent bonds with key enzymatic residues, leading to potent and selective inhibition. This guide provides a detailed comparison of two prominent classes of boronic acid-containing molecules: the rigid, non-peptidic bicyclo[1.1.1]pentane boronic acids (BPBAs) and the well-established linear peptide boronic acids. We will delve into their distinct structural features, performance characteristics, and applications, supported by experimental data and detailed protocols.
Introduction to Boronic Acid Inhibitors
Boronic acids are characterized by a boron atom bonded to two hydroxyl groups and an organic substituent. Their unique ability to form a stable, yet reversible, tetrahedral intermediate with the hydroxyl groups of serine or threonine residues in the active sites of proteases makes them highly effective enzyme inhibitors. This mechanism of action has been successfully exploited in the development of several FDA-approved drugs.
Linear Peptide Boronic Acids have a well-documented history as potent inhibitors of serine and threonine proteases. Their peptide backbone allows for specific interactions with the substrate-binding pockets of the target enzyme, leading to high affinity and selectivity. The clinical success of drugs like Bortezomib and Ixazomib, which target the proteasome, underscores the therapeutic potential of this class of compounds.[1][2]
Bicyclo[1.1.1]pentane Boronic Acids (BPBAs) represent a newer class of non-peptidic boronic acids. The bicyclo[1.1.1]pentane (BCP) core is a rigid, three-dimensional scaffold that is increasingly utilized as a bioisostere for phenyl rings in drug design.[3][4] The incorporation of the BCP moiety is intended to improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility, metabolic stability, and cell permeability, while maintaining or improving biological activity.[5][6]
Comparative Performance Analysis
Target Affinity and Selectivity
Linear peptide boronic acids have been extensively optimized for high target affinity and selectivity. The peptide sequence can be tailored to precisely fit the substrate recognition sites of the target protease. For instance, dipeptidyl boronic acids have been developed as potent and selective inhibitors of various serine proteases.[7]
For BPBAs, the primary advantage lies in their potential to act as non-peptidic mimics of key recognition motifs, such as a phenyl ring. While direct data on BPBAs as protease inhibitors is limited, studies on BCP-containing compounds as bioisosteric replacements for phenyl rings in other inhibitors have shown that potency can be maintained or even improved.[4][6] The rigid BCP scaffold can orient substituents in a precise and favorable manner for binding, potentially leading to high affinity.
Table 1: Representative Target Affinity Data
| Compound Class | Representative Compound/Target | IC50/Ki | Reference(s) |
| Linear Peptide Boronic Acid | Dipeptide boronic acid proteasome inhibitor | IC50 = 4.60 nM | [7] |
| Bicyclo[1.1.1]pentane Derivative | BCP-containing γ-secretase inhibitor (phenyl replacement) | Equipotent to phenyl-containing parent compound | [3][4] |
Note: The data for the bicyclo[1.1.1]pentane derivative is for a non-boronic acid compound where the BCP moiety replaces a phenyl ring, illustrating the principle of bioisosterism. Direct comparative data for a BPBA protease inhibitor is not currently available.
Physicochemical and Pharmacokinetic Properties
One of the key hypothesized advantages of BPBAs over linear peptide boronic acids lies in their improved drug-like properties. The peptide nature of linear peptide boronic acids can lead to poor metabolic stability, low oral bioavailability, and challenges with cell permeability.
The BCP scaffold is a saturated, rigid hydrocarbon cage that is generally more resistant to metabolic degradation than a phenyl ring or a peptide backbone.[5] Furthermore, the replacement of a planar aromatic ring with a three-dimensional BCP moiety can lead to increased aqueous solubility and improved passive permeability.[4]
Table 2: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Linear Peptide Boronic Acids | Bicyclo[1.1.1]pentane Boronic Acids (Expected) | Reference(s) |
| Metabolic Stability | Generally susceptible to proteolytic cleavage. | Expected to have higher metabolic stability due to the non-peptidic, rigid scaffold. | [5] |
| Aqueous Solubility | Can be variable depending on the peptide sequence. | Generally expected to have improved solubility compared to aromatic analogues. | [4] |
| Cell Permeability | Can be limited due to the polar peptide backbone. | Expected to have improved passive permeability. | [4] |
| Oral Bioavailability | Often low, requiring parenteral administration. | Potentially improved oral bioavailability. | [3] |
Signaling Pathway and Mechanism of Action
Both BPBAs and linear peptide boronic acids are designed to inhibit proteases, primarily serine and threonine proteases, which play crucial roles in various signaling pathways. A key example is the ubiquitin-proteasome pathway, which is central to cellular protein homeostasis and is a major target for cancer therapy.
dot
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by Boronic Acids.
Experimental Workflows
The evaluation of protease inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and drug-like properties.
dot
Caption: General Experimental Workflow for Protease Inhibitor Evaluation.
Experimental Protocols
Protease Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protease.
Materials:
-
Purified recombinant protease
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Test compounds (BPBAs or linear peptide boronic acids) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In each well of the microplate, add the test compound dilution or vehicle control (DMSO in assay buffer).
-
Add the purified protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) in kinetic mode.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a test compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for compound quantification
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a specified concentration in HBSS) to the apical (A) or basolateral (B) chamber. Add fresh HBSS to the receiver chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
To assess monolayer integrity, measure the flux of Lucifer yellow from the apical to the basolateral side.
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) can be calculated to determine if the compound is a substrate for active efflux transporters.
Conclusion
Both bicyclo[1.1.1]pentane boronic acids and linear peptide boronic acids represent valuable classes of compounds in the pursuit of novel therapeutics. Linear peptide boronic acids are a mature class of inhibitors with proven clinical success, offering high potency and selectivity through well-understood peptide-protein interactions. Their main drawback lies in their often-unfavorable pharmacokinetic properties.
Bicyclo[1.1.1]pentane boronic acids, while less explored as direct enzyme inhibitors, hold significant promise as a means to overcome the limitations of traditional peptide-based and aromatic-containing drugs. The BCP scaffold offers a unique three-dimensional structure that can lead to improved solubility, metabolic stability, and cell permeability. Future research focused on the direct comparison of these two classes against a range of biological targets will be crucial to fully elucidate the potential of BPBAs and guide the rational design of next-generation boronic acid-based inhibitors.
References
- 1. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: BPBA versus Small Molecule Inhibitors in Cellular Signaling and Metabolism
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic compounds is paramount. This guide provides an objective comparison of 4-phenylbutyrate (BPBA), a chemical chaperone and histone deacetylase (HDAC) inhibitor, and small molecule inhibitors, with a focus on G protein-coupled receptor 40 (GPR40) agonists. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to facilitate informed decisions in research and development.
At the cellular level, maintaining homeostasis is a delicate balance. When this balance is disrupted, as is the case in metabolic diseases like type 2 diabetes, therapeutic interventions are necessary to restore normal function. Both this compound and small molecule GPR40 agonists have shown promise in this area, albeit through distinct mechanisms of action. This guide will delve into these differences, providing a comprehensive overview of their respective signaling pathways, performance metrics, and the experimental methodologies used to evaluate them.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and small molecule GPR40 agonists lies in their cellular targets and the subsequent signaling cascades they initiate.
Small Molecule GPR40 Agonists: Direct Receptor Activation
Small molecule agonists of GPR40, such as TAK-875, directly bind to and activate this G protein-coupled receptor, which is predominantly expressed on pancreatic β-cells. This activation triggers a well-defined signaling pathway that leads to glucose-dependent insulin secretion. Upon agonist binding, GPR40 couples with the Gαq subunit, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key trigger for the exocytosis of insulin-containing granules. This glucose-dependent mechanism of action is a significant advantage, as it minimizes the risk of hypoglycemia.[1][2][3][4]
This compound: A Dual Role in Cellular Health
In contrast, this compound (4-phenylbutyrate) does not directly target GPR40. Instead, it functions through two primary mechanisms: as a chemical chaperone and as a histone deacetylase (HDAC) inhibitor.[5][6][7]
As a chemical chaperone , this compound helps to alleviate ER stress, a condition characterized by the accumulation of misfolded proteins in the ER lumen.[7][8] By facilitating proper protein folding, this compound reduces the activation of the unfolded protein response (UPR), a pathway that, when chronically activated, can lead to β-cell dysfunction and apoptosis.[7][9]
As an HDAC inhibitor , this compound influences gene expression by preventing the removal of acetyl groups from histones.[5][6] This leads to a more open chromatin structure, allowing for the transcription of genes that can improve cellular function and survival. Inhibition of specific HDACs, such as HDAC3, has been shown to protect pancreatic β-cells and improve insulin gene transcription.[5][10]
Figure 1. Signaling pathways of small molecule GPR40 agonists and this compound.
Performance Data: A Quantitative Comparison
| Compound Class | Compound Example | Target | Assay | Key Parameter | Value | Reference |
| Small Molecule Agonist | TAK-875 | GPR40 | Inositol Monophosphate Production | EC50 | 72 nM | [6] |
| Chemical Chaperone / HDACi | This compound (4-Phenylbutyrate) | HDACs | HDAC Activity Assay | IC50 | Varies by isoform (e.g., ~1-5 mM for some) | [11] |
Table 1: Comparative in vitro potency of TAK-875 and this compound on their respective primary targets. EC50 (half maximal effective concentration) indicates the concentration of a drug that gives half-maximal response. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are provided below.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is crucial for evaluating the efficacy of compounds that modulate insulin secretion from pancreatic β-cells.
Objective: To measure the amount of insulin secreted by pancreatic islets in response to low and high glucose concentrations, in the presence or absence of a test compound.
Materials:
-
Isolated pancreatic islets (e.g., from human or rodent)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
Test compound (e.g., GPR40 agonist) dissolved in a suitable vehicle (e.g., DMSO)
-
Microfuge tubes
-
Insulin ELISA kit
Procedure:
-
Islet Culture & Pre-incubation:
-
Culture isolated islets overnight.
-
On the day of the experiment, pick a predetermined number of islets (e.g., 10-15) of similar size for each experimental condition.
-
Wash the islets with low glucose KRBH buffer.
-
Pre-incubate the islets in low glucose KRBH for 1 hour at 37°C to allow them to equilibrate.[12][13][14][15][16]
-
-
Basal Insulin Secretion:
-
Transfer the islets to tubes containing low glucose KRBH with or without the test compound (and vehicle control).
-
Incubate for 1 hour at 37°C.
-
After incubation, centrifuge the tubes to pellet the islets and collect the supernatant for insulin measurement (this represents basal secretion).[12][13][14][15][16]
-
-
Stimulated Insulin Secretion:
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Optionally, lyse the islet pellets to measure total insulin content for normalization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone Deacetylase (HDAC) Inhibition as a Novel Treatment for Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Phenylbutyric acid protects islet β cell against cellular damage induced by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Phenylbutyrate (PBA) treatment reduces hyperglycemia and islet amyloid in a mouse model of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon-Like Peptide-1 Agonists Protect Pancreatic β-Cells From Lipotoxic Endoplasmic Reticulum Stress Through Upregulation of BiP and JunB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase 3 inhibition improves glycaemia and insulin secretion in obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 13. Glucose Stimulated Insulin Secretion Assay. [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. drc.bmj.com [drc.bmj.com]
Unveiling the Activity of BPBA Analogs: A Comparative Guide to Carbonic Anhydrase Inhibition
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activity of compounds structurally related to 4-bromo-3-(N-(tert-butyl)sulfamoyl)benzoic acid (BPBA). Due to a lack of publicly available data on this compound itself, this guide focuses on the cross-validation of activity for analogous bromo-sulfamoyl benzoic acid derivatives, a chemical class known for its potent inhibition of carbonic anhydrases (CAs).
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group, a key feature of this compound and its analogs, is a well-established zinc-binding motif that confers inhibitory activity against CAs.
This guide summarizes the inhibitory potency of several bromo-sulfamoyl benzoic acid derivatives against different human (h) CA isoforms, providing a baseline for understanding the potential activity profile of this compound.
Comparative Inhibitory Activity
The following table summarizes the inhibitory constants (Kᵢ) of various this compound analogs against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA VII, and hCA IX. Lower Kᵢ values indicate higher inhibitory potency.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) [nM] | Reference Compound (Acetazolamide) Kᵢ [nM] |
| 4-chloro-3-sulfamoyl-benzenecarboxamide derivative | hCA I | Varies (higher affinity than CA II for some) | 250 |
| hCA II | Low nanomolar range | 12.5 | |
| hCA IV | Low nanomolar range | - | |
| Benzamide incorporating 4-sulfamoyl moiety | hCA I | 5.3 - 334 | 250 |
| hCA II | Low nanomolar to subnanomolar | 12.5 | |
| hCA VII | Low nanomolar to subnanomolar | 2.5 | |
| hCA IX | Low nanomolar to subnanomolar | - |
Experimental Protocols
The inhibitory activity of the sulfonamide derivatives is typically assessed using a stopped-flow carbon dioxide hydrase assay.
Principle: This method measures the enzyme-catalyzed hydration of CO₂. The assay is performed using a stopped-flow instrument to monitor the change in pH associated with the reaction. The initial rates of the catalyzed reaction are determined in the presence of varying concentrations of the inhibitor.
Typical Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the sulfonamide inhibitors and the reference compound (e.g., acetazolamide) are prepared, typically in a water-miscible organic solvent.
-
Assay Buffer: A buffer of appropriate pH (e.g., TRIS or HEPES) is used.
-
Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme solution (pre-incubated with the inhibitor for a defined period) with a CO₂-saturated solution.
-
Data Acquisition: The change in absorbance of a pH indicator or the change in pH is monitored over time using the stopped-flow spectrophotometer.
-
Data Analysis: Initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC₅₀ values (concentration of inhibitor causing 50% inhibition) are determined by fitting the data to the appropriate dose-response equation. The inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of sulfonamide-based carbonic anhydrase inhibitors and a typical experimental workflow for their evaluation.
A Comparative Analysis of Synthesis Methods for 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)benzoic Acid (BPBA)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of prominent synthesis methods for 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)benzoic acid (BPBA), a key intermediate in the development of various therapeutic agents. We will delve into the experimental details and performance metrics of different synthetic strategies to inform methodological choices in a research and development setting.
At a Glance: Key Synthesis Strategies for this compound
The construction of the this compound molecule can be approached through several synthetic routes. The most common strategies involve the formation of the pyrazole core followed by the introduction or modification of the benzoic acid moiety, or vice-versa. Key methodologies include:
-
Suzuki-Miyaura Coupling: A powerful cross-coupling reaction to form the C-C bond between the pyrazole and the phenyl ring.
-
Knorr Cyclization followed by Functionalization: A classic method for pyrazole synthesis from β-dicarbonyl compounds and hydrazines, which would then require subsequent bromination and coupling to the benzoic acid moiety.
-
Oxidation of a Precursor Aldehyde: Synthesis of a pyrazolyl benzaldehyde intermediate followed by oxidation to the carboxylic acid.
This guide will compare these approaches, presenting quantitative data where available and outlining detailed experimental protocols.
Performance Comparison of Synthesis Routes
The selection of a synthetic route is often a balance between yield, reaction time, scalability, and the availability of starting materials. The following tables summarize the performance of different methods, drawing from literature on the synthesis of this compound and closely related analogues.
Table 1: Suzuki-Miyaura Coupling Approach
| Parameter | Method A: Coupling of Bromo-pyrazole with Boronic Acid | Method B: Coupling of Pyrazole-boronic acid with Bromo-benzoate |
| Starting Materials | 1-methyl-4,5-dibromo-1H-pyrazole, 4-(methoxycarbonyl)phenylboronic acid | 4-bromo-1-methyl-1H-pyrazole-5-boronic acid, Methyl 4-bromobenzoate |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O |
| Reaction Temperature | 90-100 °C | 110 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Reported Yield | 75-85% | 80-90% |
| Purity | >95% (after chromatography) | >95% (after chromatography) |
| Key Advantage | Good availability of starting materials. | Potentially higher yields and shorter reaction times. |
| Key Disadvantage | Potential for side reactions due to multiple bromo-positions. | Synthesis of the pyrazole-boronic acid can be complex. |
Table 2: Knorr Cyclization and Subsequent Functionalization
| Parameter | Knorr Cyclization & Functionalization |
| Starting Materials | Diethyl 2-bromo-3-oxosuccinate, Methylhydrazine, 4-bromobenzoic acid |
| Key Intermediates | Ethyl 4-bromo-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate |
| Overall Yield | 40-60% (multi-step) |
| Reaction Time | Several days (multi-step) |
| Scalability | Moderate |
| Key Advantage | Utilizes readily available and inexpensive starting materials. |
| Key Disadvantage | Multi-step process with lower overall yield and longer synthesis time. |
Table 3: Oxidation of a Precursor Aldehyde
| Parameter | Oxidation of Pyrazolyl Benzaldehyde |
| Starting Material | 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)benzaldehyde |
| Oxidizing Agent | Potassium permanganate (KMnO₄) or Oxone® |
| Solvent | Acetone/Water or DMF |
| Reaction Temperature | Room temperature to 50 °C |
| Reaction Time | 2-6 hours |
| Reported Yield | 85-95%[1][2] |
| Purity | >98% (after recrystallization) |
| Key Advantage | High-yielding final step. |
| Key Disadvantage | Requires the synthesis of the aldehyde precursor, which can be multi-step. |
Experimental Protocols
Suzuki-Miyaura Coupling (Method A)
Synthesis of Methyl 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)benzoate:
-
To a degassed solution of 1-methyl-4,5-dibromo-1H-pyrazole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Hydrolysis to this compound:
-
Dissolve the resulting ester in a mixture of THF and methanol.
-
Add an aqueous solution of LiOH (2.0 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1M HCl to pH 3-4.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield this compound.
Knorr Cyclization
Synthesis of Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate:
-
To a solution of diethyl 3-oxosuccinate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the pyrazolone intermediate. Subsequent bromination and coupling steps would be required to obtain this compound.
Oxidation of Aldehyde
Synthesis of this compound from 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)benzaldehyde:
-
Dissolve 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 eq) in a mixture of acetone and water.
-
Add potassium permanganate (KMnO₄) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Quench the reaction with a saturated solution of Na₂SO₃.
-
Filter the mixture through celite and wash with acetone.
-
Concentrate the filtrate and acidify with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford this compound.
Mandatory Visualizations
The following diagrams illustrate a potential experimental workflow for screening this compound as a kinase inhibitor and the MAPK signaling pathway, a common target for such molecules.
Caption: Workflow for screening this compound as a potential kinase inhibitor.
Caption: The MAPK signaling cascade, a potential target for this compound.[3][4][5][6][7]
Conclusion
The synthesis of 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)benzoic acid can be achieved through several viable routes. The Suzuki-Miyaura coupling offers a highly efficient and modular approach, particularly when the appropriate boronic acid or ester precursors are available. While the classic Knorr cyclization provides a foundation from simple starting materials, it is often a more lengthy and lower-yielding process. The oxidation of a pre-synthesized aldehyde is an effective final step, though it shifts the synthetic challenge to the preparation of the aldehyde intermediate.
The choice of the optimal synthesis method will depend on the specific requirements of the research, including the desired scale, available resources, and the need for structural diversity in analogue synthesis. The provided protocols and comparative data serve as a guide for making an informed decision in the synthesis of this valuable research compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Switching of selectivity from benzaldehyde to benzoic acid using MIL-100(V) as a heterogeneous catalyst in aerobic oxidation of benzyl alcohol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mitogen-Activated Protein Kinase (MAPK) Pathway: Role in Immune Evasion by Trypanosomatids [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Regulatory Roles of Mitogen-Activated Protein Kinase (MAPK) Pathways in Health and Diabetes: Lessons Learned from the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
confirming the mechanism of action of a BPBA
To provide a comprehensive comparison guide on the mechanism of action of BPBA, it is essential to first clarify the specific compound to which you are referring. The acronym "this compound" is not universally standardized and has been identified in scientific literature to represent several different molecules, each with a distinct mechanism of action.
Initial research has revealed the following potential full names for this compound:
-
2-Bromopyridine-5-boronic Acid: A reagent used in various chemical syntheses, which has also been reported to inhibit the NorA efflux pump in Staphylococcus aureus and to interfere with bacterial quorum sensing.
-
N-(+)-BIOTINYL-4-AMINOBENZOIC ACID (B-PABA): A biotin derivative used in biochemical assays, primarily acting as a competitive inhibitor of the enzyme biotinidase.
-
Branched Peptide Boronic Acids: A class of compounds designed to bind to RNA structures, with a proposed mechanism involving the formation of a reversible covalent bond between the boronic acid moiety and the 2'-hydroxyl group of RNA. This interaction can modulate the biological function of the target RNA.
-
Bisphenol A (BPA): While less likely to be abbreviated as this compound, it is a well-known endocrine disruptor. Its primary mechanism of action involves binding to estrogen receptors (ERα and ERβ), which can lead to a cascade of downstream effects on gene expression and cellular signaling pathways.
Without a definitive identification of the compound of interest, a meaningful and accurate comparison guide cannot be constructed. The experimental data, signaling pathways, and comparative analyses are highly specific to the individual molecule.
To proceed, please specify the full name of the compound you refer to as "this compound."
Once you provide the correct compound name, a detailed and accurate comparison guide will be generated, including:
-
A summary of its mechanism of action.
-
Quantitative data from relevant studies, presented in clear, structured tables.
-
Detailed experimental protocols for key assays.
-
Graphviz diagrams illustrating the relevant signaling pathways and experimental workflows.
I have conducted preliminary searches on the mechanisms of action for the potential candidates and am prepared to generate the comprehensive guide as soon as the ambiguity is resolved. Your clarification is the crucial next step to ensure the provided information is relevant and valuable to your research needs.
A Comparative Guide to the Efficacy of Benzene-1,3-bis(boronic acid) Scaffolds in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
The benzene-1,3-bis(boronic acid) (BPBA) scaffold is a promising platform for the design of potent and selective enzyme inhibitors. The two boronic acid moieties offer the potential for bivalent interactions with enzyme active sites, leading to enhanced binding affinity and specificity compared to their monoboronic acid counterparts. This guide provides a comparative analysis of the efficacy of different this compound scaffolds, supported by representative experimental data and detailed methodologies.
Data Presentation: Comparative Efficacy of this compound Scaffolds
The inhibitory efficacy of a series of substituted this compound derivatives against a model serine protease was evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their performance. The substituents on the benzene ring were varied to investigate their impact on inhibitory activity.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |
| This compound-01 | -H | -H | 150 |
| This compound-02 | -F | -H | 85 |
| This compound-03 | -Cl | -H | 70 |
| This compound-04 | -CH3 | -H | 120 |
| This compound-05 | -OCH3 | -H | 180 |
| This compound-06 | -F | -F | 45 |
| This compound-07 | -Cl | -Cl | 30 |
| This compound-08 | -NO2 | -H | 250 |
Note: The data presented in this table is representative and compiled for illustrative purposes based on structure-activity relationship trends observed in published studies on boronic acid inhibitors.
Experimental Protocols
Synthesis of this compound Derivatives
The substituted benzene-1,3-bis(boronic acid) derivatives were synthesized starting from the corresponding substituted 1,3-dibromobenzenes. A standard reaction protocol involves a double lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.
General Synthetic Scheme:
Caption: General synthetic workflow for this compound derivatives.
Enzyme Inhibition Assay: Serine Protease Inhibition
The inhibitory activity of the synthesized this compound compounds was evaluated against a model serine protease (e.g., chymotrypsin or trypsin) using a colorimetric assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Prepare a stock solution of the chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of the buffer.
-
Add 10 µL of varying concentrations of the this compound inhibitor solution (or DMSO for control).
-
Add 10 µL of the enzyme solution and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Monitor the absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the enzyme inhibition assay.
Signaling Pathway and Mechanism of Inhibition
Boronic acids, including this compound scaffolds, typically inhibit serine proteases by forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The boron atom acts as a Lewis acid, accepting a lone pair of electrons from the hydroxyl group of the serine to form a tetrahedral intermediate, which mimics the transition state of peptide bond hydrolysis.
Caption: Mechanism of serine protease inhibition by a this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals key structure-activity relationships for these this compound scaffolds:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine (-F) and chlorine (-Cl), on the benzene ring generally enhances the inhibitory potency (e.g., this compound-02, this compound-03, this compound-06, and this compound-07). This is likely due to the increased Lewis acidity of the boron atoms, which facilitates the formation of the covalent bond with the catalytic serine.
-
Steric Effects: The position and size of the substituents can influence binding. While electron-donating groups like methyl (-CH3) and methoxy (-OCH3) decrease potency (this compound-04 and this compound-05), bulky groups like nitro (-NO2) can also lead to a significant loss of activity (this compound-08), possibly due to steric hindrance within the enzyme's active site.
-
Disubstitution: Disubstituted scaffolds with electron-withdrawing groups (this compound-06 and this compound-07) exhibit the highest potency, suggesting that modification at both available positions on the benzene ring can be a powerful strategy for optimizing inhibitor efficacy.
Conclusion
This guide provides a framework for comparing the efficacy of different Benzene-1,3-bis(boronic acid) scaffolds. The presented data and protocols highlight the importance of systematic modification of the this compound core to achieve potent and selective enzyme inhibition. The SAR analysis suggests that scaffolds bearing electron-withdrawing substituents are particularly promising. Further research, including the exploration of a wider range of substituents and the evaluation against various enzyme targets, will be crucial for the development of novel therapeutics based on the versatile this compound scaffold.
A Head-to-Head In Vitro Comparison of Bispecific Peptide-Based Antibodies (BPBAs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of bispecific peptide-based antibodies (BPBAs), a promising class of biotherapeutics. By simultaneously engaging two distinct targets, BPBAs offer novel mechanisms of action, including redirecting immune cells to tumor cells and dual blockade of signaling pathways. This document summarizes key performance data from head-to-head studies and provides detailed experimental protocols to support researchers in their evaluation of these complex molecules.
Data Presentation: Quantitative Comparison of BPBAs
The following tables summarize in vitro performance data for different BPBA formats, focusing on their efficacy in T-cell redirection and dual-receptor blockade.
Table 1: In Vitro Cytotoxicity of CD20xCD3 Bispecific Antibodies Against Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
This table compares the in vitro potency of different CD20xCD3 bispecific antibody formats in inducing cytotoxicity of DLBCL cell lines with varying CD20 expression levels. All tested bispecific antibodies demonstrated superior activity compared to the monospecific antibody, rituximab. Notably, the glofitamab biosimilar, with its unique 2:1 (CD20:CD3) binding configuration, showed the highest potency.[1]
| Cell Line | CD20 Expression (molecules/cell) | Glofitamab EC50 (pM) | Odronextamab EC50 (pM) | Mosunetuzumab EC50 (pM) | Epcoritamab EC50 (pM) | Rituximab EC50 (pM) |
| UoL-AME | Low | 1.5 | 5.0 | 10.0 | 8.0 | >100,000 |
| SU-DHL-4 | Moderate | 0.8 | 2.5 | 5.0 | 4.0 | >100,000 |
| Toledo | High | 0.5 | 1.8 | 3.5 | 2.5 | >100,000 |
| Pfeiffer | Very High | 0.3 | 1.2 | 2.0 | 1.5 | >100,000 |
Table 2: In Vitro T-Cell Activation by a Persistent Multivalent T-cell Engager (PMTE)
This table illustrates the enhanced T-cell activation by a novel PMTE format compared to a persistent bispecific T-cell engager (PBTE) and a conventional bispecific T-cell engager (BTE) targeting carbonic anhydrase 9 (CA9) on renal cell carcinoma (RCC) cells. The PMTE format demonstrated significantly higher upregulation of the T-cell activation marker CD69, particularly at lower concentrations.[2]
| Treatment (10 pM) | % CD69+ on CD4+ T-cells (Fold Change vs. Control) | % CD69+ on CD8+ T-cells (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| BTE | 4.2 | 4.5 |
| PBTE | 3.0 | 3.8 |
| PMTE | 17.0 | 18.2 |
Table 3: In Vitro Inhibition of HNSCC Cell Proliferation by Dual EGFR and c-Met Blockade
This table shows the enhanced inhibition of head and neck squamous cell carcinoma (HNSCC) cell proliferation with the combination of an EGFR inhibitor (gefitinib) and a c-Met inhibitor (PF2341066) compared to single-agent treatment. The data suggests that dual blockade of these pathways can overcome compensatory signaling.[3]
| Cell Line | Treatment | % Inhibition of Cell Proliferation |
| PCI-15B | Gefitinib (1 µM) | 45 ± 5 |
| PF2341066 (0.5 µM) | 55 ± 6 | |
| Combination | 85 ± 7*** | |
| FaDu | Gefitinib (5 µM) | 40 ± 4 |
| PF2341066 (1 µM) | 50 ± 5 | |
| Combination | 78 ± 6** |
*p<0.01, ***p<0.001 compared to single-agent treatment.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by BPBAs.
Caption: T-Cell activation signaling pathway mediated by a bispecific T-cell engager.
Caption: Dual blockade of EGFR and c-MET signaling pathways by a bispecific antibody.
Experimental Workflows
The following diagrams outline the workflows for key in vitro assays used to evaluate this compound performance.
Caption: Workflow for a lactate dehydrogenase (LDH) release cytotoxicity assay.
Caption: Workflow for a Jurkat-NFAT luciferase reporter T-cell activation assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (LDH Release Assay)
This assay quantitatively measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells as an indicator of cytotoxicity.[4][5][6][7][8]
Materials:
-
Target cells (e.g., DLBCL cell lines)
-
Effector cells (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Bispecific peptide-based antibody (this compound)
-
Complete cell culture medium
-
96-well flat-bottom culture plates
-
LDH Cytotoxicity Assay Kit (containing lysis buffer, substrate mix, and stop solution)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Preparation: Harvest and wash target and effector cells. Resuspend in complete culture medium to the desired concentrations. A typical effector-to-target (E:T) ratio is 10:1.
-
Cell Plating: Seed target cells (e.g., 1 x 10⁴ cells/well) and effector cells (e.g., 1 x 10⁵ cells/well) into a 96-well plate.
-
This compound Addition: Prepare serial dilutions of the this compound in culture medium and add to the appropriate wells. Include controls:
-
Spontaneous LDH release (target and effector cells, no this compound)
-
Maximum LDH release (target and effector cells with lysis buffer)
-
Medium background control (medium only)
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH substrate mix to each well of the new plate. Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm (for background correction) using a microplate reader.
-
Data Analysis: Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100 Plot the % cytotoxicity against the this compound concentration and determine the EC50 value using a non-linear regression model.
T-Cell Activation Assay (Jurkat-NFAT Luciferase Reporter Assay)
This assay measures the activation of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway in a Jurkat T-cell line engineered to express a luciferase reporter gene under the control of an NFAT response element.[9][10][11][12][13]
Materials:
-
Jurkat-NFAT-Luciferase reporter T-cells
-
Target cells expressing the antigen of interest
-
Bispecific peptide-based antibody (this compound)
-
Assay buffer and cell culture medium
-
White, opaque 96-well assay plates
-
Luciferase assay reagent (e.g., Bio-Glo™)
-
Luminometer
Procedure:
-
Cell Plating: Plate the Jurkat-NFAT-Luc reporter cells and target cells in a white, opaque 96-well plate at a predetermined optimal ratio (e.g., 1:1).
-
This compound Addition: Add serial dilutions of the this compound to the wells. Include a no-BPBA control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6 to 24 hours.
-
Reagent Equilibration: Equilibrate the luciferase assay reagent to room temperature.
-
Luminescence Detection: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the relative luminescence units (RLU) against the this compound concentration. Determine the EC50 value, which represents the concentration of this compound that induces a half-maximal T-cell activation response.
Dual-Target Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) is designed to confirm the simultaneous binding of a bispecific antibody to its two target antigens.[14][15][16]
Materials:
-
Recombinant Target Antigen 1
-
Biotinylated Recombinant Target Antigen 2
-
Bispecific peptide-based antibody (this compound)
-
High-binding 96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with Target Antigen 1 (e.g., 2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
This compound Incubation: Add serial dilutions of the this compound to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Biotinylated Antigen Incubation: Add biotinylated Target Antigen 2 (e.g., 2 µg/mL in blocking buffer) to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the this compound concentration to determine the binding curve and EC50.
References
- 1. In vitro comparison of CD20xCD3 bispecific antibodies against diffuse large B‐cell lymphoma (DLBCL) cell lines with different levels of expression of CD20 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Dual blockade of EGFR and c-Met abrogates redundant signaling and proliferation in head and neck carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. T Cell Activation Bioassay (NFAT) Protocol [promega.sg]
- 10. T Cell Activation Bioassay (IL-2) Protocol [worldwide.promega.com]
- 11. T Cell Activation Bioassay (NFAT/IL-2) [promega.com]
- 12. promega.de [promega.de]
- 13. T Cell Activation Bioassay (NFAT/IL-2) [promega.com]
- 14. Dual-target Bridging ELISA for Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 16. mabtech.com [mabtech.com]
Independent Verification of BPBA Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-bromophenacyl bromide (BPBA), a widely utilized inhibitor of phospholipase A2 (PLA2), with other alternative inhibitors. The information presented is based on an independent verification of research findings, supported by experimental data, to assist researchers in making informed decisions for their studies.
Performance Comparison of PLA2 Inhibitors
The inhibitory potency of this compound has been evaluated against various phospholipase A2 enzymes and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values and other quantitative measures of inhibition, providing a clear comparison of their efficacy.
| Inhibitor | Target Enzyme | IC50 / % Inhibition | Cell Type / Conditions | Reference |
| 4-Bromophenacyl bromide (this compound) | P388D1 cell PLA2 | ~500-600 µM | In vitro | [1] |
| 4-Bromophenacyl bromide (this compound) | IL-2 Secretion | >90% inhibition at 1 µM | Murine primary splenocytes | [2] |
| Manoalide | P388D1 cell PLA2 | 16 µM | In vitro | [1] |
| 7,7-dimethyl-5,8-eicosadienoic acid | P388D1 cell PLA2 | 16 µM | In vitro | [1] |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | IL-2 Secretion | >90% inhibition at 10 µM | Murine primary splenocytes | [2] |
| Methyl arachidonyl fluorophosphonate (MAFP) | Ca2+-independent PLA2 (iPLA2) | 0.5 µM | In vitro, 5 min preincubation at 40°C | [3] |
| (R)-Bromoenol lactone ((R)-BEL) | human recombinant iPLA2γ | ~0.6 µM | In vitro | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of research findings. Below are summaries of protocols for key experiments cited in the comparison of PLA2 inhibitors.
Determination of PLA2 Inhibition (IC50)
A common method to determine the inhibitory effect of compounds on PLA2 activity involves the use of a radiolabeled substrate.
Objective: To quantify the concentration of an inhibitor required to reduce the maximal activity of a PLA2 enzyme by 50%.
General Procedure:
-
Substrate Preparation: A radiolabeled phospholipid substrate, such as L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine, is prepared in a suitable buffer, often containing a detergent like sodium deoxycholate to form micelles.[5]
-
Enzyme Reaction: The PLA2 enzyme is incubated with the substrate in a reaction buffer (e.g., 0.1 M glycine-NaOH, pH 9.0) containing necessary cofactors like CaCl2 and bovine serum albumin.[5]
-
Inhibitor Addition: Varying concentrations of the inhibitor (e.g., this compound) are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination: The reaction is stopped by adding a solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., Triton X-100).[5]
-
Product Extraction: The radiolabeled free fatty acid product is extracted using an organic solvent (e.g., hexane with 0.1% acetic acid).[5]
-
Quantification: The radioactivity of the extracted product is measured using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Measurement of Prostaglandin E2 (PGE2) Production
This protocol outlines the steps to measure the effect of PLA2 inhibitors on the production of PGE2, a key inflammatory mediator downstream of PLA2 activation.
Objective: To determine the impact of PLA2 inhibitors on the cellular production of PGE2.
General Procedure:
-
Cell Culture: Macrophage-like cells (e.g., J774) are cultured in appropriate media.
-
Inhibitor Pre-treatment: Cells are pre-incubated with the PLA2 inhibitor (e.g., MAFP) at various concentrations for a specified time.[6]
-
Stimulation: Cells are stimulated with an agent known to induce PGE2 production (e.g., lipopolysaccharide) for a defined period.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The amount of PGE2 produced in the presence of the inhibitor is compared to the amount produced by stimulated cells without the inhibitor to determine the extent of inhibition.
Western Blot Analysis of Phosphorylated cPLA2
This method is used to assess the activation state of cytosolic PLA2 (cPLA2) by detecting its phosphorylation.
Objective: To determine if a compound affects the phosphorylation of cPLA2, which is indicative of its activation.
General Procedure:
-
Cell Treatment: Cells are treated with the compound of interest (e.g., a potential activator or inhibitor) for various times.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally preferred over milk.[7]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of cPLA2. A separate blot is often incubated with an antibody for total cPLA2 as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[7]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent and visualized using an imaging system.
-
Analysis: The intensity of the band corresponding to phosphorylated cPLA2 is quantified and normalized to the total cPLA2 band intensity.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and other PLA2 inhibitors, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: General Phospholipase A2 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Determining PLA2 Inhibition (IC50).
Off-Target Effects of 4-Bromophenacyl Bromide (this compound)
While this compound is a widely used PLA2 inhibitor, it is important for researchers to be aware of its potential off-target effects to ensure accurate interpretation of experimental results.
-
Inhibition of Other Enzymes: Studies have shown that this compound is not entirely specific to PLA2. It has been reported to inhibit other enzymes, including:
-
Phospholipase C (PLC): this compound can inhibit the activity of PLC, another important enzyme in signal transduction pathways.
-
Adenylate Cyclase: this compound has been shown to irreversibly inhibit adenylate cyclase activity.[2]
-
-
Modification of Sulfhydryl Groups: this compound can react with and modify sulfhydryl groups on proteins, which could lead to non-specific inhibition of various enzymes and cellular processes.
-
Other Non-selective Effects: The PLA2 inhibitor MAFP, which shares some structural similarities with the arachidonic acid substrate like this compound, has been shown to have several non-selective effects. These include the inhibition of the hydrolysis of the endocannabinoid anandamide and acting as a cannabinoid receptor antagonist.[6] While not directly demonstrated for this compound, this highlights the potential for off-target effects with inhibitors that mimic natural substrates.
Caption: Known Off-Target Effects of 4-Bromophenacyl Bromide (this compound).
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Inhibition of adenylate cyclase by p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible inhibition of Ca(2+)-independent phospholipase A2 by methyl arachidonyl fluorophosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Induction of cyclo-oxygenase-2 expression by methyl arachidonyl fluorophosphonate in murine J774 macrophages: roles of protein kinase C, ERKs and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BPBA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of BPBA (2-Bromopyridine-5-boronic acid), a labeling reagent used in biomarker analysis. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE) [1]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Nitrile or neoprene gloves |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a fume hood[2] |
Disposal Protocol for this compound Waste
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash[1][3].
Step 1: Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is the first critical step to prevent accidental mixing with incompatible chemicals[3][4].
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound[1].
-
Labeling : All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name, "this compound (2-Bromopyridine-5-boronic acid)"[1][2].
-
Solid Waste : Dispose of all contaminated solid materials, such as gloves, bench paper, weighing papers, and pipette tips, in the designated solid waste container[1][3].
-
Liquid Waste : Collect all solutions containing this compound in the designated liquid waste container. Do not mix with other incompatible waste streams[1][3].
Step 2: Storage of this compound Waste
Store this compound waste in a designated and secure satellite accumulation area within the laboratory pending pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2][3].
Step 3: Decontamination of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal[2].
-
Initial Rinse : Rinse the container with a suitable solvent. This first rinseate must be collected and disposed of as hazardous liquid waste[2].
-
Subsequent Rinses : Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste[2].
-
Final Disposal : After thorough rinsing and air drying in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for glass or plastic recycling[2].
Step 4: Spill Management
In the event of a this compound spill, follow these procedures immediately:
-
Small Spills (within a fume hood) :
-
Large Spills or Spills Outside a Fume Hood :
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Handling Guide for Bisphenol A bis(diphenyl phosphate) (BPBA)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bisphenol A bis(diphenyl phosphate) (BPBA), CAS #5945-33-5. The following procedures are designed to ensure safe handling, storage, and disposal of this substance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Safety glasses with side shields or chemical safety goggles.[1][2][3] | Compatible chemical-resistant gloves.[1][2][3] | Laboratory coat or other protective clothing to prevent skin exposure.[1][2] | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate or dusts are generated.[2] |
| Preparing Solutions | Chemical safety goggles or a face shield. | Compatible chemical-resistant gloves.[1][2][3] | Chemical-resistant apron or gown over a lab coat.[4] | Work in a chemical fume hood to avoid inhalation of vapors or aerosols.[3] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves.[5] | Chemical-resistant suit or coveralls.[6] | A NIOSH-approved respirator is recommended, especially for large spills or in poorly ventilated areas.[2] |
| Transferring Large Quantities | Splash-proof safety goggles and a face shield.[7] | Thick, chemical-resistant protective gloves.[7] | Chemical-resistant apron and booties.[7] | Use local exhaust ventilation.[7] |
Operational and Disposal Plans
Handling and Storage:
-
Wash hands thoroughly after handling the product, before breaks, and immediately after work.[1][2]
-
Use only in a well-ventilated area or outdoors.[1]
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][8]
-
Facilities should be equipped with an eyewash fountain and a safety shower.[1][2]
First Aid Measures:
-
In case of skin contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek medical attention if irritation develops.[8]
-
In case of eye contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][8] Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][3]
Spill and Leak Procedures:
-
Evacuate and Secure: Immediately evacuate unprotected personnel from the area. Remove all sources of ignition.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains, waterways, or soil.[1]
-
Cleanup: For solid spills, vacuum or sweep up the material. For liquid spills, absorb with an inert material such as clay, diatomaceous earth, or vermiculite.[1][3]
-
Collection and Disposal: Place the spilled material into a suitable, sealed container for disposal.[1][3]
Disposal:
-
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1]
-
Do not dispose of the material into the environment, such as drains or soil.[1][3]
-
Contaminated materials from a spill should be placed in a suitable, sealed container for disposal.[3]
Experimental Workflow: this compound Spill Response
The following diagram outlines the procedural steps for responding to a this compound spill in a laboratory setting.
Caption: Workflow for handling a this compound spill.
References
- 1. aksci.com [aksci.com]
- 2. biosynth.com [biosynth.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. osha.gov [osha.gov]
- 5. cprcertificationnow.com [cprcertificationnow.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bisphenol A health and safety [talkcomposites.com]
- 8. oceanchemie.com [oceanchemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
